1-aminohexylphosphonic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-aminohexylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTWOKJHVPSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370060 | |
| Record name | 1-aminohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109638-78-0 | |
| Record name | 1-aminohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Aminohexylphosphonic Acid (CAS 109638-78-0)
A Framework for Synthesis, Characterization, and Application
Disclaimer: Detailed experimental data, including specific reaction yields, comprehensive spectral analyses, and biological activity profiles for 1-aminohexylphosphonic acid (CAS 109638-78-0), are not extensively reported in publicly accessible scientific literature. This guide is therefore constructed as an expert framework for researchers, providing chemically sound, generalized protocols and characterization principles based on established methods for the synthesis and analysis of α-aminophosphonic acids. All protocols should be regarded as starting points requiring experimental optimization.
Introduction and Molecular Overview
This compound is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are structural analogs of natural α-amino acids, in this case, norleucine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts significant changes in physicochemical properties, including geometry, acidity, and resistance to enzymatic hydrolysis, making α-aminophosphonic acids a class of compounds with considerable interest in medicinal chemistry and drug development.[1] They are often investigated as enzyme inhibitors, with applications as antibacterial, antiviral, and antineoplastic agents.[1][2]
The core structure features a chiral center at the α-carbon, bonded to an amino group, a hydrogen atom, a pentyl side chain, and the phosphonic acid group.
Table 1: Core Compound Properties
| Property | Value | Source |
| CAS Number | 109638-78-0 | [3] |
| Molecular Formula | C₆H₁₆NO₃P | [3] |
| Molecular Weight | 181.17 g/mol | [3] |
| Canonical SMILES | CCCCCC(N)P(=O)(O)O | |
| Product Family | Bioactive Small Molecules | [3] |
Synthesis Pathway: A Generalized Protocol
The synthesis of α-aminoalkylphosphonic acids can be achieved through various methods. One of the most common and robust is a variation of the Kabachnik–Fields reaction or a related multicomponent reaction involving an aldehyde, an amine source, and a phosphorus reagent. The following protocol is a generalized procedure adapted from Soroka's protocol for similar compounds, using hexanal as the starting aldehyde.[4]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a one-pot reaction of hexanal, acetamide, and phosphorus trichloride, followed by hydrolysis.
Materials:
-
Hexanal (C₆H₁₂O)
-
Acetamide (CH₃CONH₂)
-
Acetyl Chloride (CH₃COCl)
-
Phosphorus Trichloride (PCl₃)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dowex 50W X8 resin (or similar strong cation-exchange resin)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, charge glacial acetic acid.
-
Reagent Addition: While stirring, add acetamide and acetyl chloride to the flask. Cool the mixture in an ice bath.
-
Phosphorus Addition: Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Aldehyde Addition: After the addition of PCl₃ is complete, add hexanal dropwise, ensuring the temperature remains controlled.
-
Reaction Progression: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR if possible.
-
Hydrolysis: After cooling the reaction mixture, carefully add concentrated HCl. Heat the mixture to reflux (approx. 110 °C) for 6-12 hours to hydrolyze the intermediate N-acetyl derivative and any phosphonous species.
-
Work-up and Isolation:
-
Cool the mixture and remove the volatile components under reduced pressure.
-
Dissolve the resulting residue in deionized water.
-
Apply the aqueous solution to a column packed with Dowex 50W X8 resin (H⁺ form).
-
Wash the column thoroughly with deionized water to remove inorganic salts and impurities.
-
Elute the desired product with an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions and monitor for the presence of the product using a ninhydrin test.
-
-
Final Product: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from a water/ethanol mixture to yield this compound as a white solid.
Causality Note: The use of acetamide and acetyl chloride in situ generates a reactive N-acetyl species. Phosphorus trichloride serves as the phosphorus source. The final, harsh acid hydrolysis is crucial for removing the N-acetyl protecting group to yield the free α-aminophosphonic acid.[4] Ion-exchange chromatography is a standard and effective method for purifying amino acids and their analogs from reaction mixtures.
Analytical Characterization Framework
Confirmation of the structure and purity of the synthesized this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.
NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification & Notes |
| ¹H NMR | ~0.9 | Triplet (t) | -CH₃ (C6) | Terminal methyl group of the hexyl chain. |
| ~1.3-1.8 | Multiplet (m) | -CH₂- (C3, C4, C5) | Overlapping signals from the methylene groups of the hexyl chain. | |
| ~1.9-2.2 | Multiplet (m) | -CH₂- (C2) | Methylene group adjacent to the chiral center, may show complex splitting. | |
| ~3.0-3.5 | Doublet of Triplets (dt) or Multiplet (m) | α-CH (C1) | Chiral proton coupled to the adjacent -CH₂- group and the phosphorus atom. The exact shift and multiplicity depend on pH and solvent. | |
| ¹³C NMR | ~14 | Singlet | -CH₃ (C6) | Terminal methyl carbon. |
| ~22-35 | Multiple Singlets | -CH₂- (C2, C3, C4, C5) | Methylene carbons of the hexyl chain. The C2 carbon will be distinct from the others. | |
| ~50-60 | Doublet | α-CH (C1) | The α-carbon signal will be split into a doublet due to one-bond coupling with the phosphorus atom (¹J_CP).[5] | |
| ³¹P NMR | ~10-25 | Singlet (proton-decoupled) | -P(O)(OH)₂ | The chemical shift of phosphonic acids is highly dependent on pH.[6][7] A proton-coupled spectrum would show complex multiplicity due to coupling with the α-CH and P-OH protons. |
Experimental Note: NMR spectra of aminophosphonic acids are typically run in D₂O or DMSO-d₆. Chemical shifts, particularly for the α-CH proton and the ³¹P nucleus, are sensitive to the pH of the solution due to the protonation states of the amino and phosphonic acid groups.[6] It is advisable to record spectra at a defined pD.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.
-
Expected Ion (Positive Mode): [M+H]⁺ = 182.0940 m/z
-
Expected Ion (Negative Mode): [M-H]⁻ = 180.0795 m/z
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which provides a high degree of confidence in the product's identity.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce, the broader class of α-aminophosphonic acids are well-known bioactive molecules.[1] Their primary mechanism of action is often through the competitive inhibition of enzymes that process α-amino acids.[8]
Potential Applications for Investigation:
-
Enzyme Inhibition: As a structural analog of norleucine, this compound could be a potential inhibitor of enzymes that recognize norleucine or other long-chain aliphatic amino acids as substrates. This could include various aminotransferases or synthetases.[9] The phosphonic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a candidate inhibitor for peptidases.[1]
-
Antibacterial Agents: Some aminophosphonic acids, like Alafosfalin (L-Ala-L-Ala(P)), inhibit bacterial cell wall biosynthesis by targeting enzymes such as alanine racemase.[10][11] this compound could be screened for activity against a panel of bacterial strains.
-
Herbicidal/Antifungal Activity: The disruption of essential amino acid metabolic pathways is a known mechanism for herbicides and antifungals.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted. However, based on data for analogous compounds like 1-aminoethylphosphonic acid, the following general precautions are advised:[12][13]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
A comprehensive list of references used to construct this technical framework is provided below.
References
-
PubChem. (S)-(1-aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved from: [Link]
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40.
- Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.
- Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry.
- Lejczak, B., & Kafarski, P. (1988). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochemistry, 27(1), 351-358.
- Sot, B., Sancelme, M., Pol-Fachin, L., et al. (2006). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry, 44(10), 934-941.
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from: [Link]
- Van Der Knaap, T. A., & De Jager, P. A. (1982).
-
PubChem. 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(37), 9110-9115.
-
CP Lab Safety. This compound, 1 mg. Retrieved from: [Link]
-
ResearchGate. 31P NMR spectra of reactions with purified aminoalkylphosphonate... Download Scientific Diagram. Retrieved from: [Link]
-
ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Scheme: P, green. Download Scientific Diagram. Retrieved from: [Link]
-
University of Ottawa. 31 Phosphorus NMR. Retrieved from: [Link]
- Wróblewski, A. E., & Głowacka, I. E. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8878.
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, dmso, predicted) (NP0043940). Retrieved from: [Link]
- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.
- Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1160.
-
University of Leeds. Enzyme inhibitors. Retrieved from: [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from: [Link]
- El-Gazzar, M. G., Sayed, M. A., & Youssef, A. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Journal of Heterocyclic Chemistry, 56(12), 3328-3335.
-
Oregon State University. 13C NMR Chemical Shifts. Retrieved from: [Link]
-
eGyanKosh. ENZYME INHIBITION. Retrieved from: [Link]
-
Chemistry Stack Exchange. 1H NMR of phosphonic acid. Retrieved from: [Link]
-
ResearchGate. 1 H NMR spectrum of the compound 1. Download Scientific Diagram. Retrieved from: [Link]
-
Semantic Scholar. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from: [Link]
-
NIST. Methylphosphonic acid. NIST WebBook. Retrieved from: [Link]
Sources
- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. calpaclab.com [calpaclab.com]
- 4. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-(+)-1-氨基乙基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of action of 1-aminohexylphosphonic acid as a transition state analog
Topic: Mechanism of Action of 1-Aminohexylphosphonic Acid as a Transition State Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Ahp) is the phosphonic acid analogue of the non-proteinogenic amino acid Norleucine . It functions as a Transition State Analog (TSA) inhibitor, primarily targeting metallopeptidases such as Leucine Aminopeptidase (LAP) .
While the branched-chain analogue (Leucine-phosphonic acid) acts as a nanomolar inhibitor, the straight-chain Ahp exhibits moderate potency (
Structural Basis of Inhibition[2]
The Transition State Mimicry
The core principle of Ahp's efficacy lies in its ability to mimic the high-energy intermediate of peptide bond hydrolysis.[1]
-
Substrate (Ground State): The scissile peptide bond contains a planar carbonyl carbon (
hybridized). -
Transition State (Catalytic): During hydrolysis, a nucleophilic water molecule attacks the carbonyl, forming a metastable tetrahedral gem-diolate intermediate (
hybridized). -
Inhibitor (Ahp): The phosphonate group (
) is inherently tetrahedral ( ). It presents a stable, non-hydrolyzable mimic of the gem-diolate intermediate.
The "Zinc Trap" Mechanism
Leucine Aminopeptidase contains a binuclear metal center (usually
| Interaction Site | Substrate Role | Ahp Inhibitor Role |
| N-Terminus | Coordinated to Zn2 to position substrate. | Amino group ( |
| Carbonyl Oxygen | Polarized by Zn1 to facilitate nucleophilic attack. | Phosphoryl Oxygen (O1) bridges both Zn1 and Zn2, displacing the catalytic water/hydroxide. |
| Scissile Bond | Cleaved by nucleophilic attack. | C-P Bond is chemically inert to hydrolysis, permanently occupying the active site. |
Molecular Mechanism & Kinetics[1]
Binding Kinetics
Ahp typically follows a competitive inhibition model but may exhibit slow-binding kinetics , a hallmark of potent TSAs. This occurs because the enzyme must undergo a conformational change to accommodate the rigid tetrahedral phosphonate, effectively "locking" the inhibitor in place.
- : Initial collision complex.
- : Isomerized, tight-binding complex (The "Zinc Trap").
Structure-Activity Relationship (SAR): The Norleucine Anomaly
While Ahp is a TSA, its potency is significantly lower than its branched counterpart, Leucine-phosphonic acid (LeuP).
-
LeuP (
): The isobutyl side chain perfectly fills the hydrophobic S1 pocket of LAP. -
Ahp (
): The straight n-hexyl chain of Norleucine is too long and lacks the specific shape complementarity required for optimal van der Waals packing in the S1 pocket. This steric mismatch results in an entropy penalty, reducing binding affinity despite the strong electrostatic interactions of the phosphonate headgroup.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between natural substrate hydrolysis and Ahp inhibition.
Figure 1: Mechanistic divergence. The substrate passes through a transient tetrahedral state, while Ahp mimics this state but traps the enzyme in a stable, non-reactive complex.
Experimental Protocols
Synthesis of this compound
Method: Kabachnik-Fields Reaction (Three-component condensation).
Reagents:
-
Hexanal (Aldehyde source)
-
Diethyl phosphite
-
Ammonia (or Benzylamine for protected route)
Protocol:
-
Condensation: Mix hexanal (1.0 eq) with diethyl phosphite (1.0 eq) and ammonia in ethanol. Reflux for 4-6 hours.
-
Hydrolysis: The resulting diethyl ester is hydrolyzed using 6M HCl under reflux for 12 hours to yield the free phosphonic acid.
-
Purification: Recrystallize from ethanol/water.
-
Verification:
NMR should show a singlet around 15-20 ppm (relative to ).
Enzyme Kinetic Assay ( Determination)
To validate Ahp as an inhibitor, you must determine the inhibition constant (
Materials:
-
Enzyme: Cytosolic Leucine Aminopeptidase (porcine kidney or bovine lens), ~5 nM final concentration.
-
Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Hydrolysis releases p-nitroaniline (yellow,
). -
Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM
(activator).
Workflow:
Figure 2: Kinetic assay workflow for determining the inhibition constant (
Data Analysis:
-
Measure initial velocity (
) for each inhibitor concentration . -
Plot
vs (Dixon Plot). -
The intersection point gives
(for competitive inhibition). -
Expected Result:
.
References
-
Burley, S. K., et al. (1991). "Structure of the leucine aminopeptidase complex with L-leucinephosphonic acid." Journal of Molecular Biology. Link
-
Pícha, J., et al. (2011).[2] "Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Giannousis, P. P., & Bartlett, P. A. (1987).[4] "Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase." Journal of Medicinal Chemistry. Link
-
Drag, M., et al. (2005).[5] "alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases." European Journal of Medicinal Chemistry. Link
-
Sträter, N., & Lipscomb, W. N. (1995). "Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form." Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of aminopeptidases by aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of alpha-aminophosphonic acids in metalloproteases
Targeting the Active Site: A Technical Guide to -Aminophosphonic Acids in Metalloproteases
Executive Summary
This technical guide details the utility of
The Mechanistic Basis: Transition State Mimicry
The efficacy of
The "Zinc Trap"
Diagram: Hydrolysis vs. Inhibition
The following diagram illustrates the structural congruity between the natural transition state and the
Caption: The
Structure-Activity Relationship (SAR)
Designing a potent
| Structural Feature | Design Requirement | Mechanistic Impact |
| Phosphonate Group | Must be free acid or mono-ester | Coordinates |
| Protonated ( | Forms H-bonds with active site residues; mimics N-terminus. | |
| Stereochemistry | Most mammalian proteases prefer | |
| Side Chain ( | Hydrophobic/Bulky (e.g., Benzyl, Isobutyl) | Targets the |
Synthetic Workflow: The Kabachnik-Fields Reaction
The most robust method for synthesizing
Protocol Overview
-
Reagents: Primary amine (1 eq), Aldehyde (1 eq), Diethyl phosphite (1 eq).[5]
-
Catalyst: Lewis acid (e.g.,
or simple reflux in Toluene). -
Hydrolysis: The resulting ester is hydrolyzed using
to yield the free phosphonic acid.
Caption: Step-by-step synthetic pathway from raw materials to the active pharmaceutical ingredient.
Experimental Protocol: Enzymatic Assay (Aminopeptidase N)
Objective: Determine the inhibition constant (
Reagents
-
Buffer:
Tris-HCl, pH 7.2, containing (or depending on source). -
Substrate:
L-Leu-pNA (dissolved in DMSO). -
Enzyme: Porcine Kidney Aminopeptidase N (Sigma/Merck).
-
Inhibitor:
-APA stock solution (water/DMSO).
Step-by-Step Methodology
-
Preparation: In a 96-well microplate, add
of Buffer. -
Inhibitor Addition: Add
of Inhibitor at varying concentrations ( ). -
Enzyme Addition: Add
of APN enzyme solution. -
Pre-Incubation (Critical): Incubate for 15-30 minutes at 37°C. Note: This allows the slow-binding phosphonate to reach equilibrium with the active site.
-
Initiation: Add
of Substrate (L-Leu-pNA). -
Measurement: Monitor Absorbance (
) kinetically every 30 seconds for 10 minutes.
Data Analysis: Determining
To validate the mechanism, do not rely solely on
-
Plot
(y-axis) vs. (Inhibitor concentration, x-axis). -
Perform this at two different Substrate concentrations (
and ). -
The intersection point of the lines gives
(for competitive inhibition).
Validation Check: If the lines are parallel, the inhibition is non-competitive (rare for
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acid diphenyl esters. Biochemistry.[2][6][7][8]
-
Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[7][9][10][11][12][13][14][15][16] Phosphorus, Sulfur, and Silicon and the Related Elements.[8]
-
Mucha, A., Drag, M., Dalton, J. P., & Kafarski, P. (2010). Metallo-aminopeptidase inhibitors.[12] Biochimie.[2][6]
-
Drag, M., et al. (2005). Activity profiling of human aminopeptidases using a library of alpha-aminophosphonic acids. Bioorganic & Medicinal Chemistry.[5][7][8][9][10][13]
-
Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Mechanism.[3][4][10] Russian Chemical Reviews.
Sources
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A radiochemical assay for aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel alpha-aminophosphonic acids. Design, characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kabachnik-Fields Reaction [organic-chemistry.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Evolution of Phosphonic Leucine Aminopeptidase Inhibitors: From Natural Products to Structure-Based Design
An In-depth Technical Guide
Abstract: Leucine aminopeptidases (LAPs) are critical metalloenzymes involved in the final stages of protein degradation and the regulation of bioactive peptides. Their roles in various physiological and pathological processes, including cancer progression and immune modulation, have established them as significant therapeutic targets. This technical guide provides a comprehensive overview of the history and development of LAP inhibitors, with a specific focus on the evolution from early natural product inhibitors to the rational design of potent phosphonic acid-based compounds. We will explore the mechanistic basis for their inhibitory activity, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of enzyme inhibitors.
The Therapeutic Rationale: Why Target Leucine Aminopeptidases?
Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are ubiquitous and play essential roles in a wide array of biological processes, from protein digestion in the gastrointestinal tract to the modulation of peptide hormones and immune responses.[1][2][3] Leucine aminopeptidases (LAPs), a subset of this family, show a preference for cleaving N-terminal leucine residues but often exhibit broad substrate specificity.[2]
The dysregulation of LAP activity is implicated in several diseases. In oncology, for instance, elevated levels of certain aminopeptidases on the surface of cancer cells are associated with tumor growth, invasion, and metastasis.[1] They are also involved in modulating the activity of cytokines and chemokines, making them relevant targets in inflammatory and autoimmune diseases.[1] This multifaceted involvement in pathophysiology has driven the search for potent and selective inhibitors.
The Benchmark Inhibitor: The Discovery of Bestatin
The field of aminopeptidase inhibition was significantly advanced by the discovery of Bestatin (Ubenimex). Isolated in 1976 by Umezawa and colleagues from the culture broth of Streptomyces olivoreticuli, Bestatin is a natural dipeptide analogue, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl-L-leucine.[4][5]
Bestatin proved to be a potent, competitive inhibitor of LAPs and aminopeptidase B.[4][5] Its discovery was pivotal, not only because it provided a powerful research tool but also because it demonstrated significant biological activity in vivo. Bestatin exhibited antitumor effects in murine models and was found to act as an immunomodulator, enhancing T-cell and macrophage activity.[4] This led to its clinical use, particularly as an adjunct in cancer therapy, to prolong survival in patients with acute non-lymphocytic leukemia.[4]
While groundbreaking, Bestatin is not perfectly selective, inhibiting multiple aminopeptidases.[3] This lack of selectivity, coupled with a desire for improved potency, spurred the development of new classes of synthetic inhibitors, leading researchers to explore mimics of the enzyme's transition state.
The Rise of Phosphorus: Mimicking the Transition State
The catalytic mechanism of metalloproteases like LAP involves the activation of a water molecule by a zinc ion (or ions) in the active site. This activated water molecule attacks the scissile peptide bond, proceeding through a high-energy tetrahedral intermediate before the bond is cleaved.[1] A highly effective strategy for designing potent enzyme inhibitors is to create stable molecules that mimic this transient, high-energy state.
Phosphonic and phosphinic acids are ideal candidates for this role. The phosphorus atom is tetrahedral, closely resembling the geometry of the tetrahedral gem-diolate intermediate formed during peptide hydrolysis.[6][7][8] Furthermore, the phosphonate group (PO₃H₂) is negatively charged at physiological pH, enabling it to chelate the catalytic zinc ions in the active site, much like the oxyanion of the transition state.[8] Unlike peptide bonds, the phosphorus-carbon bond in these analogues is exceptionally stable against hydrolysis, making them effective and irreversible or slow-binding inhibitors.[9]
Structure-Activity Relationship (SAR) and Inhibitor Evolution
The development of phosphonic LAP inhibitors has been a story of iterative, structure-based design.
First-Generation: Simple Phosphonic Amino Acids
Initial studies focused on simple phosphonic acid analogues of single amino acids. Researchers synthesized a variety of (α-aminoalkyl)phosphonic and -phosphinic acids and evaluated them against porcine kidney LAP.[10] This work yielded a critical insight: the phosphonic acid analogues of L-leucine (Leuᵖ) and L-phenylalanine (Pheᵖ) were the most potent inhibitors in this series, with Kᵢ values of 0.23 µM and 0.42 µM, respectively.[10] This confirmed that mimicking the preferred substrate's side chain was crucial for potent inhibition. Interestingly, the corresponding phosphinic acid analogues were about 100-fold less potent, highlighting the importance of the phosphonate group in this initial context.[10]
Second-Generation: Structure-Based Design of Dipeptide Analogues
A major breakthrough came from solving the X-ray crystal structure of bovine lens LAP complexed with Leuᵖ.[6][7] This structural information provided a detailed map of the enzyme's active site, including the S1 pocket that accommodates the substrate's N-terminal residue and, crucially, the previously unexplored S1' pocket, where the second residue of a substrate would bind.
This enabled a rational, structure-based approach to design more potent inhibitors. The strategy was to extend the inhibitor from the phosphonate group to occupy the S1' pocket, leading to the synthesis of two new classes of compounds: phosphonamidates and phosphinates .[6][11]
-
Phosphinate Dipeptide Analogues: These compounds, with a P-CH₂ linkage, proved to be exceptionally potent. By adding moieties that could interact favorably with the S1' pocket, researchers achieved dramatic increases in affinity.[7]
-
Phosphonamidate Dipeptide Analogues: While promising in design, these analogues with a P-N bond were found to be unstable at physiological pH, limiting their therapeutic potential.[6][11]
The phosphinate dipeptides emerged as the most successful class. Further optimization of the residues at the P1 (mimicking the first amino acid) and P1' (mimicking the second) positions led to inhibitors with nanomolar potency.[6][11]
Quantitative Data Summary
The table below summarizes the progression of inhibitor potency, demonstrating the success of the structure-based design approach.
| Inhibitor Class | Example Compound | Target Enzyme | Kᵢ Value | Reference |
| Natural Product | Bestatin | Leucine Aminopeptidase | ~20 nM | [5] |
| Phosphonic Amino Acid | (R)-Leucine Phosphonic Acid (Leuᵖ) | Porcine Kidney LAP | 0.23 µM | [10] |
| Phosphonic Amino Acid | (R)-Phenylalanine Phosphonic Acid (Pheᵖ) | Porcine Kidney LAP | 0.42 µM | [10] |
| Phosphinate Dipeptide | hPheᵖ[CH₂]Phe | Bovine Lens LAP | 66 nM | [6][11] |
| Phosphinate Dipeptide | hPheᵖ[CH₂]Tyr | Bovine Lens LAP | 67 nM | [6][11] |
| Phosphinate Dipeptide | hPheᵖ[CH₂]Tyr | Aminopeptidase N (APN) | 36 nM | [6][11] |
Note: Kᵢ values can vary based on enzyme source and assay conditions. This table is for comparative purposes.
This evolution clearly shows how understanding the enzyme's structure allowed for the development of inhibitors over 100 times more potent than the initial phosphonic acid leads.
Experimental Protocol: Evaluating Inhibitor Potency
To ensure scientific integrity, inhibitor evaluation must follow a robust, reproducible protocol. The following is a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against Leucine Aminopeptidase.
Principle
This assay measures the enzymatic activity of LAP using a chromogenic substrate, L-leucine-p-nitroanilide. LAP cleaves the substrate, releasing p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
Materials
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
Substrate: L-leucine-p-nitroanilide
-
Test Inhibitor Compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 1 mM, diluted down to the low nM range. Include a "no inhibitor" control (buffer with solvent only) and a "no enzyme" control.
-
Assay Setup: In a 96-well plate, add 50 µL of the appropriate inhibitor dilution (or control) to each well.
-
Enzyme Addition: Add 25 µL of a pre-determined concentration of LAP enzyme solution to each well (except the "no enzyme" control). Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the L-leucine-p-nitroanilide substrate solution to each well to start the reaction. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the "no enzyme" control from all other wells to correct for background substrate hydrolysis.
-
Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Future Directions and Conclusion
The development of phosphonic leucine aminopeptidase inhibitors is a testament to the power of combining natural product discovery with modern structure-based drug design. The journey from Bestatin to nanomolar phosphinate dipeptides highlights a successful path toward creating highly potent enzyme inhibitors.
Future research will likely focus on several key areas:
-
Improving Selectivity: While potency has been achieved, enhancing selectivity for specific aminopeptidases over others remains a critical goal to minimize off-target effects. This will involve further exploration of the S1' and other subsites of the enzymes.
-
Pharmacokinetic Properties: Optimizing drug-like properties, such as cell permeability, metabolic stability, and oral bioavailability, is essential for translating these potent inhibitors into viable clinical candidates.
-
Novel Applications: As our understanding of the roles of different aminopeptidases grows, these inhibitors will be invaluable tools for probing their functions in new disease contexts, potentially expanding their therapeutic applications beyond oncology and immunology.
References
-
Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminopeptin?. Patsnap. [Link]
-
Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current medicinal chemistry, 18(7), 964–976. [Link]
-
Metrione, R. M., & MacGeorge, N. L. (1975). The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds. Biochemistry, 14(24), 5249–5252. [Link]
-
Metrione, R. M., & MacGeorge, N. L. (1975). Mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines. Activation by aromatic compounds. Biochemistry, 14(24), 5249-5252. [Link]
-
Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of medicinal chemistry, 30(9), 1603–1609. [Link]
-
Wikipedia. (2023). Aminopeptidase. Wikipedia. [Link]
-
Chen, L., Teng, Y., & Xu, W. (2011). Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry, 18(7), 964-976. [Link]
-
Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655. [Link]
-
Drinkwater, N., Kok, W. M., & McGowan, S. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Chemistry, 8, 582199. [Link]
-
Lambeir, A. M., et al. (1999). Structure-activity relationship of diaryl phosphonate esters as potent irreversible dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 42(5), 756–764. [Link]
- Umezawa, H., et al. (1977). Biologically active substance, bestatin, and production thereof. U.S.
-
Scornik, O. A. (2001). Bestatin as an Experimental Tool in Mammals. Current Pharmaceutical Design, 7(1), 1-17. [Link]
-
Jiráček, J., et al. (2008). Synthesis of norleucine-derived phosphonopeptides. Amino Acids, 35(3), 635-642. [Link]
-
Allen, J. G., et al. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of the Chemical Society, Perkin Transactions 1, 1, 11-20. [Link]
-
Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21398-21415. [Link]
-
Drag, M., et al. (2005). Synthesis of phosphinic and phosphonic analogs of aromatic amino acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1279-1282. [Link]
-
Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Journal of Medicinal Chemistry, 46(13), 2641-2655. [Link]
-
Berlicki, Ł., et al. (2005). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5665-5672. [Link]
-
Pratt, R. F. (1993). Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives. Biochemical Journal, 296(Pt 2), 389–393. [Link]
-
Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. In Topics in Current Chemistry (Vol. 249, pp. 191-235). Springer, Berlin, Heidelberg. [Link]
-
Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139. [Link]
-
Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry, 30(9), 1603-1609. [Link]
-
Rani, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893335. [Link]
-
Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655. [Link]
-
Ordowska, A., et al. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(11), 3326. [Link]
Sources
- 1. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4029547A - Biologically active substance, bestatin, and production thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-aminohexylphosphonic acid PubChem and ChemSpider entries
This guide provides a comprehensive technical overview of aminohexylphosphonic acids, focusing on their chemical identity, properties, synthesis, and biological significance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key information from established chemical databases and peer-reviewed literature to offer a practical and in-depth resource.
Navigating the Nomenclature: 1-Aminohexylphosphonic Acid and Its Isomers
A critical first step in understanding aminohexylphosphonic acids is to clarify the nomenclature, as database entries can be ambiguous. The position of the amino group on the hexyl chain defines the specific isomer and its corresponding properties. Two prominent isomers are (1-aminohexyl)phosphonic acid and (6-aminohexyl)phosphonic acid .
It is crucial to reference the specific Chemical Abstracts Service (CAS) number to ensure the correct compound is being studied. For instance, different suppliers list distinct CAS numbers for what might broadly be termed "aminohexylphosphonic acid," highlighting the importance of precise identification.
| Isomer | Molecular Formula | Molecular Weight | Key Identifiers |
| (1-Aminohexyl)phosphonic acid | C6H16NO3P | 181.17 g/mol | CAS: 63207-60-3[1] |
| (6-Aminohexyl)phosphonic acid | C6H16NO3P | 181.17 g/mol | CAS: 94219-61-1; PubChem CID: 10464928[2][3] |
Physicochemical Properties
The physicochemical properties of aminohexylphosphonic acids are fundamental to their behavior in biological and chemical systems. While extensive experimental data for each isomer is not centrally consolidated, predictive models and data from related compounds provide valuable insights.
| Property | (1-Aminohexyl)phosphonic acid | (6-Aminohexyl)phosphonic acid (Predicted) |
| Melting Point | 270-276 °C[1] | - |
| Boiling Point | - | 359.4±44.0 °C[2] |
| Density | - | 1.204±0.06 g/cm³[2] |
| pKa | - | 2.60±0.10[2] |
| Physical Form | White powder[1] | - |
Synthesis of α-Aminophosphonic Acids
The synthesis of α-aminophosphonic acids, such as (1-aminohexyl)phosphonic acid, is a well-established area of organic chemistry. These methods are crucial for accessing these compounds for further study and application.
Generalized Synthetic Workflow
A common and versatile method for synthesizing α-aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a phosphorus source, typically a dialkyl phosphite.
Caption: Generalized workflow for the synthesis of α-aminophosphonic acids via the Kabachnik-Fields reaction.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of α-aminophosphonic acids, which can be adapted for specific substrates like those required for aminohexylphosphonic acids.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the chosen aldehyde (e.g., hexanal for this compound), an amine (e.g., benzylamine), and a dialkyl phosphite (e.g., diethyl phosphite).
-
Condensation : The reaction mixture is typically heated, often under solvent-free conditions or in a suitable solvent like toluene, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of the α-Aminophosphonate Ester : The three components condense to form the corresponding α-aminophosphonate ester.
-
Hydrolysis : The resulting ester is then hydrolyzed to the final α-aminophosphonic acid. This is commonly achieved by refluxing with a strong acid, such as hydrochloric acid.
-
Isolation and Purification : After hydrolysis, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Spectral Data and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectra are used to identify the protons on the alkyl chain and the amino group.
-
¹³C NMR provides information on the carbon skeleton.
-
³¹P NMR is particularly diagnostic for organophosphorus compounds, with the phosphonic acid group exhibiting a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, including the N-H stretches of the amino group, C-H stretches of the alkyl chain, and the P=O and P-O-H vibrations of the phosphonic acid moiety.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Biological Significance and Applications
Aminophosphonic acids are recognized as structural analogs of natural amino acids, a feature that underpins their diverse biological activities.[4] This structural mimicry allows them to interact with biological systems, often as inhibitors of enzymes that process amino acids.
Potential Therapeutic Applications
The unique properties of aminophosphonic acids have led to their investigation in various therapeutic areas.[5] Their resistance to enzymatic hydrolysis compared to phosphate esters makes them attractive candidates for drug development.[5]
-
Enzyme Inhibition : As analogs of the transition state of peptide bond hydrolysis, they can act as potent inhibitors of various proteases.[6]
-
Anticancer Activity : Certain aminophosphonic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[7][8]
-
Antimicrobial and Antiviral Properties : The biological activity of these compounds extends to antimicrobial and antiviral applications.[5]
-
Other Therapeutic Areas : Research has also explored their potential in treating diabetes, asthma, inflammation, and heart failure.[4][8]
Mechanism of Action
The biological activity of aminophosphonic acids often stems from their ability to mimic the tetrahedral transition state of substrate binding to an enzyme. The phosphonic acid group, being geometrically and electronically similar to the carboxylate group of amino acids, can bind to the active site of enzymes, leading to inhibition.
Caption: Logical relationship illustrating the mechanism of enzyme inhibition by α-aminophosphonic acids.
Safety and Handling
Aminophosphonic acids and their derivatives are generally considered to be irritants. Standard laboratory safety precautions should be observed when handling these compounds.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Conclusion
Aminohexylphosphonic acids, as part of the broader class of aminophosphonic acids, represent a versatile and biologically significant class of compounds. Their synthesis is accessible through established methods, and their structural analogy to amino acids confers a wide range of potential therapeutic applications. Further research into specific isomers, such as this compound and 6-aminohexylphosphonic acid, will undoubtedly uncover more of their unique properties and potential uses in medicine and biotechnology. Precise identification through CAS numbers and thorough characterization are paramount for advancing our understanding and application of these promising molecules.
References
-
PubChem. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992. Available from: [Link]
-
PubChem. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709. Available from: [Link]
-
PubChem. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. Available from: [Link]
-
PubChem. Aminoethylphosphinic acid | C2H8NO2P | CID 3018298. Available from: [Link]
-
PubChem. (1-Aminoethylidene)bisphosphonic acid | C2H9NO6P2 | CID 84770. Available from: [Link]
-
CP Lab Safety. This compound, 1 mg. Available from: [Link]
-
Gancarz, R., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8887. Available from: [Link]
-
Iwanejko, J., et al. (2020). Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity Towards Cancer Cells. Materials, 13(10), 2393. Available from: [Link]
-
Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23-30. Available from: [Link]
-
Ordonez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1162. Available from: [Link]
-
Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 261-289. Available from: [Link]
-
ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Available from: [Link]
-
Keglevich, G., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 24(21), 3946. Available from: [Link]
-
ChemWhat. (1-AMINOHEXYL) PHOSPHONIC ACID CAS#: 63207-60-3. Available from: [Link]
-
PubChem. 6-aminohexylphosphonic Acid | C6H16NO3P | CID 10464928. Available from: [Link]
Sources
- 1. (1-AMINOHEXYL) PHOSPHONIC ACID CAS#: 63207-60-3 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 2. (6-aMinohexyl)-Phosphonic acid CAS#: 94219-61-1 [m.chemicalbook.com]
- 3. 6-aminohexylphosphonic Acid | C6H16NO3P | CID 10464928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells [mdpi.com]
- 8. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Aminohexylphosphonic Acid via the Kabachnik-Fields Reaction
This document provides a comprehensive guide for the synthesis of 1-aminohexylphosphonic acid, a valuable α-aminophosphonic acid, utilizing the robust and versatile Kabachnik-Fields reaction. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed workflow from starting materials to the final purified product.
Introduction: The Significance of α-Aminophosphonic Acids
α-Aminophosphonic acids are a critical class of compounds in medicinal and biological chemistry. They are recognized as structural analogues and bioisosteres of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1][2] This structural modification imparts unique biochemical properties, leading to applications as enzyme inhibitors, antibiotics, antitumor agents, and peptide mimetics.[3][4] The Kabachnik-Fields reaction, a one-pot, three-component condensation, stands as one of the most efficient and widely used methods for synthesizing the α-aminophosphonate scaffold.[1][2][5][6] This application note details a reliable protocol for the synthesis of this compound using this powerful transformation.
The Kabachnik-Fields Reaction: Mechanistic Insights
The Kabachnik-Fields reaction is a multicomponent condensation involving a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[2][5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The reaction can proceed through two primary pathways, with the dominant route often depending on the specific substrates and catalysts employed.[1][5]
-
Pathway A (Imine Pathway): This is the most commonly accepted mechanism.[7][8] The amine and carbonyl compound (hexanal) first condense to form an imine intermediate (a Schiff base). This step is reversible, and the removal of water can drive the equilibrium forward.[8] Subsequently, the dialkyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition (a process related to the Pudovik reaction) to yield the α-aminophosphonate.[2][8]
-
Pathway B (α-Hydroxyphosphonate Pathway): In this alternative route, the dialkyl phosphite first adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate (the Abramov reaction).[3][8] This intermediate then undergoes nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]
Both Lewis and Brønsted acids are frequently used as catalysts to accelerate the reaction.[7][8] They function by activating the carbonyl group towards nucleophilic attack, thereby promoting both imine formation and the subsequent addition of the phosphite.[7][8] While many effective catalysts exist, including metal triflates and indium(III) chloride, catalyst-free conditions have also been successfully developed, often by simply heating the neat reactants.[1][5][7]
Experimental Workflow Overview
The synthesis of this compound is a two-stage process. First, the Kabachnik-Fields reaction is performed to create the stable diethyl ester intermediate. Second, this ester is hydrolyzed under acidic conditions to yield the final phosphonic acid.
Caption: Workflow for the two-stage synthesis of this compound.
Detailed Synthesis Protocol
Safety Precaution: This protocol involves handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Hexanal is flammable and an irritant. Diethyl phosphite is combustible. Concentrated hydrochloric acid is highly corrosive.
Part A: Synthesis of Diethyl (1-Aminohexyl)phosphonate
Materials and Reagents:
-
Hexanal (Reagent Grade, ≥98%)
-
Ammonium Acetate (ACS Reagent, ≥97%)
-
Diethyl Phosphite (≥98%)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (1.00 g, 10.0 mmol, 1.0 equiv), ammonium acetate (0.85 g, 11.0 mmol, 1.1 equiv), and diethyl phosphite (1.38 g, 10.0 mmol, 1.0 equiv).
-
Rationale: Ammonium acetate serves as the ammonia source. A slight excess ensures the complete reaction of the limiting aldehyde. This protocol utilizes a solvent-free approach, which is environmentally friendly and can lead to higher reaction concentrations and rates.[9]
-
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C with vigorous stirring for 4-6 hours.
-
Rationale: Thermal conditions are often sufficient to drive the catalyst-free Kabachnik-Fields reaction.[9] The reaction progress should be monitored (e.g., by Thin Layer Chromatography (TLC)) until the starting aldehyde spot has been consumed.
-
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The bicarbonate wash removes any unreacted ammonium acetate and acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography.[10][11] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure diethyl (1-aminohexyl)phosphonate.
-
Rationale: Column chromatography is a standard and effective method for purifying the phosphonate ester intermediate from non-polar byproducts and any remaining starting materials.[10]
-
Part B: Hydrolysis to this compound
Materials and Reagents:
-
Diethyl (1-aminohexyl)phosphonate (from Part A)
-
6M Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Place the purified diethyl (1-aminohexyl)phosphonate (1.0 equiv) in a round-bottom flask.
-
Add 6M HCl (approximately 10 mL per gram of ester) and heat the mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Rationale: Concentrated acid hydrolysis is a standard method for cleaving the ethyl esters of phosphonates to yield the corresponding phosphonic acid. The prolonged reflux ensures complete dealkylation.
-
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water and excess HCl.
-
Add a small amount of deionized water to the residue and evaporate again. Repeat this process twice to ensure complete removal of residual HCl.
-
The resulting crude solid or viscous oil can be purified by recrystallization. Dissolve the crude product in a minimum amount of boiling water and add ethanol until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary and Characterization
The following table summarizes the quantitative aspects of the protocol.
| Parameter | Value | Notes |
| Part A: Reactants | ||
| Hexanal | 1.00 g (10.0 mmol) | Limiting Reagent |
| Ammonium Acetate | 0.85 g (11.0 mmol) | Amine Source |
| Diethyl Phosphite | 1.38 g (10.0 mmol) | Phosphorus Source |
| Part A: Product | ||
| Product Name | Diethyl (1-aminohexyl)phosphonate | |
| Molecular Formula | C₁₀H₂₄NO₃P | |
| Molecular Weight | 237.28 g/mol | |
| Expected Yield | 70-85% | Based on typical yields for similar reactions. |
| Part B: Product | ||
| Product Name | This compound[12] | |
| Molecular Formula | C₆H₁₆NO₃P[12] | |
| Molecular Weight | 181.17 g/mol [12] | |
| Expected Yield | 80-95% (from ester) | Hydrolysis is typically high-yielding. |
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (P=O, O-H, N-H).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction. | Increase reaction time or temperature. Consider adding a Lewis acid catalyst (e.g., 5 mol% Mg(ClO₄)₂) to accelerate the reaction.[1][13] |
| Decomposition of reactants/products. | Lower the reaction temperature and monitor closely. | |
| Product is an oil and does not crystallize in Part B | Impurities are present. | Re-purify the intermediate ester by column chromatography. For the final acid, attempt purification via ion-exchange chromatography. |
| Convert the aminophosphonic acid to a salt (e.g., with HCl) which may induce crystallization.[10] | ||
| Multiple spots on TLC after Part A purification | Incomplete separation. | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required. |
References
- Colak, M. C., & Colak, F. (2025, December 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
- Colak, M. C., & Colak, F. (2026, January 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
- Benchchem. Technical Support Center: Synthesis of Aminophosphonic Acids. Benchchem.
- Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
- Organic Chemistry Portal. Kabachnik-Fields Reaction. Organic-chemistry.org.
- Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc.
- Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.
- Wikipedia. Kabachnik–Fields reaction. Wikipedia.
- PubChem. (S)-(1-aminoethyl)phosphonic acid. PubChem.
- ResearchGate. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction.
- Sigma-Aldrich. (S)-(+)-1-Aminoethylphosphonic acid 99%. Sigma-Aldrich.
- PubChem. 1-Aminoethylphosphonic acid, (R)-. PubChem.
- PubChem. 1-(Aminoethyl)phosphonic acid. PubChem.
- Ordóñez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.
- Drabik, P., et al. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances.
- CP Lab Safety. This compound, 1 mg. CP Lab Safety.
- Liu, H., et al. (2014). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. PMC.
- Palacios, F., et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles [mdpi.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of 1-aminohexylphosphonic acid inhibition constants (Ki)
Application Note: Kinetic Characterization of 1-Aminohexylphosphonic Acid as a Leucine Aminopeptidase Inhibitor
Determination of Phosphonate Transition-State Analogues[1]Executive Summary
This application note details the kinetic evaluation of This compound (Ahp) , a structural analogue of norleucine, as an inhibitor of Leucine Aminopeptidase (LAP) .[1] Unlike standard carboxylic acid inhibitors (e.g., bestatin),
This protocol addresses the specific challenges of phosphonate kinetics, including slow-binding behavior and metal-ion dependency , providing a robust workflow for determining the inhibition constant (
Mechanistic Background
Leucine Aminopeptidase (LAP) (EC 3.4.11.[1]1) is a cytosolic metallopeptidase that hydrolyzes N-terminal residues (preferentially Leucine) from peptides.[1] Its active site contains two zinc ions (
Mechanism of Inhibition: this compound acts as a competitive inhibitor.[1] The phosphonate group acts as a bidentate ligand, displacing the catalytic water molecule and coordinating with the binuclear zinc center.[1] This mimics the gem-diolate transition state of peptide hydrolysis, resulting in high-affinity binding (often in the low micromolar range).[1]
Diagram 1: Mechanism of Action (Transition State Mimicry)
Caption: this compound mimics the tetrahedral transition state, chelating active site Zinc ions to form a stable, inactive complex.[1]
Materials & Reagents
| Reagent | Specification | Purpose |
| Enzyme | Porcine Kidney LAP (Microsomal) | Target Enzyme (Sigma L6007 or equiv.)[1] |
| Substrate | L-Leucine- | Chromogenic substrate ( |
| Inhibitor | This compound | Test compound (Synthesized or Commercial) |
| Buffer Base | 50 mM Tris-HCl or Tricine, pH 8.0 | Maintains optimal pH for LAP activity |
| Activator | 1 mM | Critical: LAP requires metal activation |
| Stop Solution | 10% Acetic Acid or Citric Acid | Terminates reaction for endpoint assays |
Experimental Protocol
Phase 1: Enzyme Activation (Critical Step)
LAP is often stored in an inactive form.[1] Failure to activate will result in negligible signal.[1]
-
Dilute LAP stock to ~0.5 units/mL in Activation Buffer (50 mM Tris-HCl pH 8.0, 1 mM
). -
Incubate at 37°C for 2 hours .
-
Store on ice immediately after activation. Note: Activated enzyme is stable for ~4-6 hours.[1]
Phase 2: Preliminary Screening
Determine the approximate potency range before full
-
Substrate Prep: Prepare 2 mM L-Leu-pNA stock in 10% DMSO/Buffer.
-
Inhibitor Prep: Prepare 10-fold serial dilutions of this compound (e.g., 1 mM to 1 nM).[1]
-
Assay:
-
Calculate: Plot % Activity vs. Log[Inhibitor] to estimate
.
Phase 3: Detailed Determination (Dixon Method)
To determine the mode of inhibition (Competitive) and the exact
Experimental Matrix:
-
[Inhibitor]: 0, 0.5
, 1 , 2 , and 4 the estimated .[1] -
[Substrate]: 0.5
, 1 , 2 , and 4 the of L-Leu-pNA (approx. 1-2 mM).[1]
Workflow Diagram:
Caption: Kinetic workflow emphasizing the pre-incubation step required for phosphonate inhibitors.
Data Analysis & Calculation
A. Primary Plot (Michaelis-Menten)
Plot Initial Velocity (
-
Competitive Inhibition Signature:
remains constant; apparent ( ) increases. -
Equation:
[1]
B. Secondary Plot (Dixon Plot)
Plot
-
Interpretation:
C. Troubleshooting Phosphonate Kinetics
-
Non-Linearity (Curvature): If the reaction rate slows down significantly over time (more than substrate depletion predicts), the inhibitor may be Slow-Binding .[1]
-
Solution: Extend pre-incubation time to 30-60 minutes.
-
-
pH Sensitivity: Phosphonic acids have two
values (~2.5 and ~7.5).[1] At pH 8.0, the group is fully ionized ( ).[1] Ensure buffer capacity is sufficient to maintain this state.
Expected Results & Validation
-
Typical
: For this compound against Porcine LAP, expect a in the micromolar range (1–50 M) .[1] -
Validation Criteria:
References
-
Kafarski, P., & Lejczak, B. (1991).[1] Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.
-
Sträter, N., & Lipscomb, W. N. (1995).[1] Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry.
-
Oleksyszyn, J., & Powers, J. C. (1991).[1] Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.
-
Kowalczyk, W., et al. (2002).[1] Synthesis and evaluation of aminophosphonates as inhibitors of leucine aminopeptidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] [1]
Sources
High-Precision Potency Determination of 1-Aminohexylphosphonic Acid against Leucine Aminopeptidase
Application Note: AN-LAP-PHOS-01
Abstract
This application note details the protocol for evaluating the inhibitory potency of 1-aminohexylphosphonic acid (Ahp) against Leucine Aminopeptidase (LAP) using the chromogenic substrate L-leucine-p-nitroanilide (L-Leu-pNA) . Unlike standard competitive inhibition assays, aminophosphonates often exhibit slow-binding kinetics due to transition-state mimicry and zinc coordination.[1] This guide provides a modified pre-incubation protocol designed to capture accurate
Scientific Background & Mechanism[1][2][3][4]
The Target: Leucine Aminopeptidase (LAP)
Leucine Aminopeptidase (EC 3.4.11.[2]1) is a cytosolic exopeptidase that preferentially cleaves N-terminal leucine, isoleucine, and norleucine residues. It is a metalloenzyme requiring metal ions (typically
The Substrate: L-Leucine-p-nitroanilide
L-Leu-pNA is a synthetic substrate where L-leucine is amide-bonded to p-nitroaniline.[2]
-
Reaction: LAP hydrolyzes the amide bond.
-
Signal: Release of free p-nitroaniline (pNA) .
-
Detection: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.
The Inhibitor: this compound (Ahp)
Ahp is a phosphonic acid analogue of norleucine. It acts as a Transition State Analogue (TSA) .
-
Mechanism: The tetrahedral phosphonate group (
) mimics the tetrahedral transition state of the peptide bond hydrolysis but cannot be cleaved. -
Binding: The phosphonate oxygen atoms coordinate strongly with the active site Zinc ions, displacing the catalytic water molecule.
-
Kinetic Implication: This coordination often induces a conformational change in the enzyme, leading to slow-binding inhibition .
Figure 1: Mechanism of Action. Ahp acts as a competitive inhibitor by chelating the active site Zinc, preventing substrate hydrolysis.
Materials & Reagents
| Component | Specification | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Filter sterilize. Store at 4°C. |
| Activator | 1 mM | Essential for LAP activity. Add fresh to buffer. |
| Enzyme | Leucine Aminopeptidase (Porcine Kidney) | Dilute to 0.1–0.5 Units/mL in Assay Buffer immediately before use.[3] |
| Substrate | L-Leucine-p-nitroanilide (L-Leu-pNA) | Stock: 20 mM in Methanol or DMSO.Working: Dilute to 2 mM in Assay Buffer. |
| Inhibitor | This compound (Ahp) | Stock: 10 mM in water or buffer (pH adjusted to 8.0).Working: Serial dilutions (e.g., 0.1 |
| Stop Solution | 30% Acetic Acid | Optional for endpoint assays. |
Critical Note on Inhibitor Solubility: Aminophosphonic acids are zwitterionic. Ensure the stock solution pH is adjusted to ~8.0 to ensure solubility and proper ionization state before adding to the assay.
Experimental Protocol
Enzyme Activation (Pre-Assay)
Commercial LAP (especially porcine) is often supplied in ammonium sulfate suspensions and requires metal ion activation.
-
Dilute LAP stock into Assay Buffer containing 1 mM
. -
Incubate at 37°C for 30 minutes prior to use. This ensures the active site is fully metallated.
Assay Workflow (96-Well Plate)
To account for the slow-binding nature of phosphonates, this protocol uses a Pre-incubation step.
-
Blank Wells: Add 10 µL Assay Buffer.
-
Control Wells (100% Activity): Add 10 µL Assay Buffer.
-
Test Wells: Add 10 µL of Ahp (various concentrations).
-
Enzyme Addition: Add 50 µL of Activated Enzyme to Control and Test wells (but NOT Blank wells).
-
Pre-Incubation (CRITICAL): Incubate plate at 37°C for 15 minutes .
-
Why? Allows Ahp to reach equilibrium with the enzyme (
) before substrate competes.
-
-
Substrate Addition: Add 40 µL of L-Leu-pNA (2 mM) to all wells (Final volume 100 µL).
-
Measurement: Immediately place in plate reader.
Figure 2: Experimental Workflow. The pre-incubation step (Red) is critical for accurate potency assessment of phosphonic acid inhibitors.
Data Analysis
Calculating Initial Velocity ( )
-
Plot Absorbance (405 nm) vs. Time (min) for each well.
-
Select the linear portion of the curve (typically minutes 2–10).
-
Calculate the slope ($ \Delta Abs / \Delta min $).[3] This is
. -
Subtract the slope of the Blank wells from all Test and Control wells.
Calculating % Inhibition
Determining
Plot % Inhibition (Y-axis) vs. Log[Ahp Concentration] (X-axis) . Fit the data to a 4-parameter logistic regression model (Sigmoidal Dose-Response).
Calculating (Inhibition Constant)
Since Ahp is a competitive inhibitor (binds active site), use the Cheng-Prusoff Equation :
- : Final concentration of L-Leu-pNA used (e.g., 0.8 mM).
- : The Michaelis constant for L-Leu-pNA (typically 0.5 – 1.0 mM for Porcine LAP, but must be determined experimentally for your specific enzyme batch).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-linear progress curves | Substrate depletion or Enzyme instability | Reduce Enzyme concentration. Ensure buffer contains |
| Low Signal | Enzyme inactive | Check activation step (Section 4.1). Ensure pH is 8.0. |
| Inhibitor Precipitates | pH mismatch | Ahp is less soluble at acidic pH. Dissolve stock in pH 8.0 buffer. |
| Variable | Equilibrium not reached | Increase Pre-incubation time from 15 to 30 minutes. |
References
-
Rawlings, N. D., & Barrett, A. J. (1993). Evolutionary families of peptidases. Biochemical Journal, 290(Pt 1), 205–218. Link
-
Giannousis, P. P., & Bartlett, P. A. (1987).[4] Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[4][5][8][9] Journal of Medicinal Chemistry, 30(9), 1603–1609. Link
-
Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290–298. Link
-
Sigma-Aldrich. (n.d.).[7][9] Enzymatic Assay of Aminopeptidase, Leucine (EC 3.4.11.1). Technical Bulletin. Link
Sources
- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weldonbiotech.com [weldonbiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of aminopeptidases by aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Aminohexylphosphonic Acid in Tris-HCl Buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of 1-aminohexylphosphonic acid in Tris-HCl buffers. Our goal is to equip you with the foundational knowledge and practical steps to overcome these common experimental hurdles.
Understanding the Challenge: The Chemistry of this compound and Tris-HCl
Successfully dissolving this compound in a Tris-HCl buffer system requires an understanding of the physicochemical properties of both the compound and the buffer.
This compound: A Zwitterionic Molecule
This compound is an amino acid analog containing both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). In aqueous solutions, these functional groups can ionize, leading to the formation of a zwitterion—a molecule with both a positive and a negative charge, yet an overall net charge of zero.
| Functional Group | Estimated pKa | Description |
| First Phosphonic Acid Proton | ~2-3 | The first proton of the phosphonic acid group is strongly acidic. |
| Second Phosphonic Acid Proton | ~7-8 | The second proton of the phosphonic acid group is less acidic. |
| Amino Group | ~10-11 | The amino group is basic and becomes protonated at lower pH values. |
| Note: These are estimated values based on general pKa ranges for similar functional groups and should be used as a guide. |
The pH at which the net charge of the molecule is zero is its isoelectric point (pI) . For zwitterionic compounds, solubility is at its minimum at the pI because the strong intermolecular electrostatic interactions in the solid state are not as effectively overcome by interactions with water molecules.[1][2][3]
Tris-HCl Buffer
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) is a commonly used biological buffer with a pKa of approximately 8.1 at 25°C, providing an effective buffering range between pH 7 and 9.[4] It is important to note that the pH of Tris buffers is sensitive to temperature changes.[5]
Potential Interactions
While Tris is generally considered a non-interfering buffer in many biological applications, its primary amine group can be reactive under certain conditions.[5] Additionally, Tris has been reported to chelate some divalent metal ions, which could be a consideration in certain experimental setups.[6] Direct, significant interactions between Tris and phosphonate groups that would impede solubility are not widely documented; however, the ionic environment created by the buffer is a critical factor.
Troubleshooting Guide: Enhancing Solubility
This section is designed in a question-and-answer format to directly address common issues encountered during the solubilization of this compound in Tris-HCl buffers.
Q1: I've added this compound to my Tris-HCl buffer, and it's not dissolving. What is the first thing I should check?
A1: Check the pH of your buffer.
The most common reason for poor solubility of zwitterionic compounds is that the pH of the solution is at or near the isoelectric point (pI) of the molecule.
Causality: At the pI, the net charge of this compound is zero, leading to strong intermolecular forces that favor the solid state over dissolution. By adjusting the pH away from the pI, you increase the net positive or negative charge on the molecule, which enhances its interaction with polar water molecules and improves solubility.
Workflow for pH Adjustment:
Caption: Workflow for pH-based solubility troubleshooting.
Step-by-step Protocol for pH Adjustment:
-
Prepare your Tris-HCl buffer at the desired concentration.
-
Add the solid this compound to the buffer.
-
While stirring, monitor the pH of the suspension.
-
Gradually add small aliquots of a dilute strong acid (e.g., 0.1 M HCl) or a dilute strong base (e.g., 0.1 M NaOH) to shift the pH away from the estimated pI (around 6-7).
-
Continue stirring and observe for dissolution.
-
Once the compound is fully dissolved, carefully back-titrate with the acid or base to your target experimental pH.
Q2: I've adjusted the pH, but the solubility is still not optimal. What are my next steps?
A2: Consider using co-solvents or adjusting the temperature.
If pH adjustment alone is insufficient, modifying the properties of the solvent can aid in solubilization.
Causality:
-
Co-solvents: The long hexyl chain of this compound introduces a degree of hydrophobicity. A small amount of a polar, water-miscible organic solvent can reduce the polarity of the bulk solvent, which may improve the solubility of compounds with both polar and non-polar character.
-
Temperature: For many compounds, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.
Recommended Strategies:
| Method | Protocol | Considerations |
| Co-solvents | Add a small percentage (e.g., 1-5% v/v) of a polar organic solvent like DMSO or ethanol to your buffer. | Ensure the co-solvent is compatible with your downstream applications and does not affect the activity of any enzymes or proteins in your experiment. |
| Temperature | Gently warm the buffer while stirring. | Be mindful that the pH of Tris buffer is temperature-dependent.[5] Also, ensure that elevated temperatures will not degrade your compound or other components of your solution. |
Q3: Could the concentration of my Tris buffer be the issue?
A3: It's possible. The ionic strength of the buffer can influence solubility.
Causality: The solubility of zwitterions can be affected by the ionic strength of the solution. Increasing the ionic strength can sometimes enhance solubility through a "salting-in" effect, where the ions from the buffer shield the charged groups of the zwitterion, reducing intermolecular attractions. However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility.
Experimental Approach:
If you suspect the buffer concentration is a factor, try preparing a series of Tris-HCl buffers at different concentrations (e.g., 25 mM, 50 mM, 100 mM) at your target pH and test the solubility of this compound in each.
Frequently Asked Questions (FAQs)
Q: What is the estimated isoelectric point (pI) of this compound?
A: The pI can be estimated by averaging the pKa values of the functional groups that bound the neutral zwitterionic form. Using our estimated pKa values, the pI would be approximately (pKa₂ + pKa₃) / 2, which would be in the range of 6-7.
Q: Why is my this compound less soluble than other amino acids?
A: The presence of the phosphonic acid group and the hexyl chain can influence solubility. The phosphonic acid group has two acidic protons, leading to a more complex ionization profile compared to a carboxylic acid. The hexyl chain adds significant hydrophobic character to the molecule, which can decrease aqueous solubility.[7][8]
Q: Can I prepare a concentrated stock solution of this compound?
A: Yes, it is highly recommended to prepare a concentrated stock solution. This allows for the addition of a small volume of the stock to your final experimental buffer, minimizing any effects from the pH or co-solvents used to dissolve the compound initially.
Protocol for Preparing a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of deionized water.
-
While stirring, add a dilute strong base (e.g., 1 M NaOH) dropwise until the compound fully dissolves. This will deprotonate the phosphonic acid and amino groups, forming a highly soluble salt.
-
Once dissolved, bring the solution to the final desired volume with deionized water.
-
Store the stock solution appropriately (check the manufacturer's recommendations).
-
When preparing your final working solution, remember to account for the small volume of the basic stock solution when adjusting the final pH of your Tris-HCl buffer.
Q: Are there alternative buffers I can use?
A: If you continue to face challenges with Tris-HCl, you could consider other biological buffers such as HEPES or MOPS. However, it is important to verify their compatibility with your specific experimental system. Phosphate buffers may not be ideal as they can sometimes precipitate with certain compounds.[9]
Visualizing the pH-Dependent Charge of this compound
The following diagram illustrates the predominant ionic species of this compound at different pH ranges.
Caption: Predominant charge states of this compound across a pH gradient.
References
- Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. ACS Omega, 2022.
- Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. PubMed, 2022.
- Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific, 2024.
- Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger, 2023.
- Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 2019.
- Zwitterion. chemeurope.com.
- A Simple Method for Improving Protein Solubility and Long-Term Stability. Protein Science, 2005.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
- Phosphon
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
- Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
- Theory of aqueous solubility prediction. Chemaxon.
- The difference between Tris-Hcl and phosph
- Novel phosphonate chelating agents for heavy metal detoxification: Structure-activity relationships and selectivity optimiz
- The interaction of divalent metal ions with tris buffer in dilute solution. PubMed, 1966.
- pKalculator: A pKa predictor for C-H bonds. ChemRxiv, 2023.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2016.
- Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research, 2018.
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
- The importance of chain-length on the wettability and solubility of organic homologs. ScienceDirect, 2025.
- metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace.
- Phosphonate Chelators for Medicinal Metal Ions.
- How do amino acids act as buffers? Quora, 2018.
- Solubility prediction. ChemAxon.
- How to correctly choose Tris (77-86-1)
Sources
- 1. schrodinger.com [schrodinger.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility prediction [cdb.ics.uci.edu]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of chain-length on the wettability and solubility of organic homologs - Kent Academic Repository [kar.kent.ac.uk]
- 9. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
Troubleshooting precipitation of aminophosphonates in high-organic HPLC eluents
Welcome to the technical support center for troubleshooting issues related to the analysis of aminophosphonates by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with analyte precipitation, particularly when using mobile phases with high organic solvent content. Here, we provide in-depth, experience-driven answers to common problems to ensure the integrity and success of your chromatographic separations.
Understanding the Core Challenge: The Nature of Aminophosphonates
Aminophosphonates are a class of compounds characterized by the presence of both an amino group (-NH₂) and a phosphonic acid group (-PO(OH)₂). This dual functionality imparts a zwitterionic nature, meaning the molecule can carry both a positive and a negative charge simultaneously.[1] The overall charge of an aminophosphonate is highly dependent on the pH of its environment, which is a critical factor in its solubility and chromatographic behavior.[1][2]
Precipitation is a common and frustrating issue, often occurring when the concentration of organic solvent in the HPLC eluent increases. This is because the high organic content lowers the dielectric constant of the mobile phase, reducing its ability to solvate charged molecules and leading to them falling out of solution. This guide will walk you through the causes and solutions for this pervasive problem.
Troubleshooting Guide & FAQs
Q1: Why is my aminophosphonate precipitating when I increase the organic solvent (e.g., acetonitrile) concentration in my reversed-phase HPLC method?
A1: The Root Cause: pH, pKa, and Solvent Polarity
This is the most frequent issue encountered and stems from the complex interplay between the aminophosphonate's charge state and the mobile phase composition.
-
Zwitterionic Nature and pH-Dependent Charge: Aminophosphonates have at least two ionizable groups: the amino group (basic) and the phosphonic acid group (acidic).[3] Each group has a specific pKa, which is the pH at which it is 50% ionized.[4]
-
At a pH below the pKa of the amino group, it will be protonated (e.g., -NH₃⁺).
-
At a pH above the pKa of the phosphonic acid group, it will be deprotonated (e.g., -PO(O⁻)₂).
-
-
The Isoelectric Point (pI): There is a specific pH, known as the isoelectric point (pI), where the net charge of the molecule is zero. Near the pI, the aminophosphonate exists predominantly as a zwitterion, but its overall solubility in aqueous solutions can be at its lowest.[5]
-
The "Salting Out" Effect: As you increase the percentage of a non-polar organic solvent like acetonitrile, you decrease the polarity of the mobile phase.[6] This reduction in polarity lowers the mobile phase's ability to solvate charged ions. If your aminophosphonate is in a highly charged state (far from its pI), it becomes less soluble in the high-organic eluent, causing it to precipitate or "salt out."[2] This can lead to system clogs, high backpressure, and loss of analyte.[2][7]
Troubleshooting Steps:
-
pH Adjustment is Critical: The most effective solution is to adjust the mobile phase pH to a value where the aminophosphonate is in a single, stable, and soluble charge state—either predominantly positive or predominantly negative, and avoiding the pI. A good rule of thumb is to set the pH at least 1.5 to 2 units away from the analyte's pKa values.[8]
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH throughout the gradient run.[9][10]
-
Buffer Choice: Phosphate buffers are common, but their solubility decreases significantly in high concentrations of acetonitrile.[11] Ammonium formate or ammonium acetate are often better choices as they are more soluble in organic solvents and are compatible with mass spectrometry (LC-MS).[12]
-
Buffer Concentration: Use the lowest effective buffer concentration (typically 10-20 mM) to minimize the risk of the buffer itself precipitating in high organic content.[8]
-
-
Consider Your Organic Solvent:
-
Methanol vs. Acetonitrile: Methanol is a more polar and protic solvent than acetonitrile and can be better at solvating ionic compounds.[13] Switching from acetonitrile to methanol, or using a mixture of the two, can sometimes prevent precipitation.
-
Solubility Test: Before running your method, perform a simple solubility test. Prepare your mobile phase at the highest organic concentration you plan to use in your gradient. Add your analyte at the working concentration and vortex. Let it stand and visually inspect for any cloudiness or precipitate.[11]
-
Q2: I've adjusted the pH, but I'm still seeing precipitation in the system. Where else should I look?
A2: Investigating System and Method Parameters
If pH and solvent choice have been addressed, the issue may lie in the specifics of your HPLC system and gradient method.
-
Pump Type and Mixing: Precipitation can occur right inside the pump, especially in low-pressure gradient (LPG) systems. In an LPG pump, discrete slugs of 100% aqueous buffer and 100% organic solvent are drawn and mixed. At the interface between these slugs, the buffer can momentarily be exposed to a very high organic concentration, causing it to crash out before it's fully mixed.[11] High-pressure gradient (HPG) systems, which mix the solvents after the pumps, are less prone to this specific issue but can still experience precipitation at the mixing tee.[11]
-
Sample Diluent Mismatch: If your sample is dissolved in a solvent that is very different from the initial mobile phase (e.g., sample in 100% DMSO, initial mobile phase is 95% aqueous), it can precipitate upon injection.[14] The sample solvent hits the aqueous mobile phase and the analyte crashes out in the injection valve or at the head of the column.[14]
-
Insufficient Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions, you can see retention time shifts and potential precipitation issues as the gradient starts.[15]
Troubleshooting Steps:
-
Modify Your Gradient:
-
Avoid 100% Organic: If possible, avoid running gradients that go to 100% organic solvent. For example, if your aqueous mobile phase (A) is buffered water and your organic (B) is acetonitrile, run your gradient from 5% B to a maximum of 90-95% B.
-
Buffer in the Organic Line: A highly effective technique is to include a small amount of the aqueous buffer in your organic mobile phase (e.g., Mobile Phase B is 90% Acetonitrile / 10% Buffered Water). This ensures that the buffer salts remain soluble throughout the gradient and prevents the pH shifts that can occur as the organic percentage changes.[12]
-
-
Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[16] If your analyte has poor solubility in the initial mobile phase, use the weakest solvent possible that still maintains solubility and inject the smallest volume feasible.
-
Ensure Proper System Maintenance: Regularly flush your system and column with water and a strong organic solvent to remove any precipitated salts or contaminants.[7][15] Ensure pump seals and check valves are in good working order, as worn parts can exacerbate mixing issues.
Data & Protocols
Table 1: pKa Values of Common Phosphonate-Containing Molecules
Understanding the pKa values of your analyte is the first step in rational mobile phase design. The table below lists approximate pKa values for representative compounds. Note that these values can vary slightly depending on temperature and ionic strength.
| Compound | pKa1 (first phosphonic acid) | pKa2 (second phosphonic acid) | pKa3 (amino group) | Approximate pI |
| Aminomethylphosphonic acid (AMPA) | ~1.8 | ~5.5 | ~10.2 | ~3.7 |
| Glyphosate | ~2.3 | ~5.6 | ~10.6 | ~4.0 |
| (1-Aminoethyl)phosphonic acid | ~1.5 | ~5.4 | ~10.1 | ~3.5 |
Data synthesized from publicly available chemical data sources.
Experimental Protocol: Mobile Phase Preparation and Analyte Solubility Test
This protocol provides a step-by-step guide for preparing a robust mobile phase and preemptively testing for precipitation issues.
Objective: To prepare a buffered mobile phase and verify analyte solubility at the highest organic concentration of the intended HPLC gradient.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Calibrated pH meter
-
0.22 µm membrane filters
-
Glassware
-
Analyte standard
Procedure:
Part A: Preparation of Aqueous Buffer (Mobile Phase A)
-
Target: Prepare 1 L of 10 mM Ammonium Formate buffer, pH 3.5.
-
Weigh out the required amount of ammonium formate (MW = 63.06 g/mol ) for a 10 mM solution (0.63 g in 1 L).
-
Dissolve the ammonium formate in ~950 mL of HPLC-grade water in a clean beaker.
-
Place a calibrated pH probe in the solution.
-
Slowly add formic acid dropwise while stirring until the pH meter reads 3.5.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.22 µm membrane filter into a clean mobile phase bottle.
Part B: Preparation of Buffered Organic Eluent (Mobile Phase B)
-
Target: Prepare 1 L of 90:10 Acetonitrile:Aqueous Buffer.
-
Measure 900 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 100 mL of the prepared Mobile Phase A from Part A.
-
Mix thoroughly and filter through a 0.22 µm solvent-compatible membrane filter into a clean mobile phase bottle.
Part C: Analyte Solubility Test
-
Prepare a solution of your aminophosphonate analyte in the proposed sample diluent (ideally, the initial mobile phase conditions, e.g., 95% A / 5% B) at the highest concentration you expect to inject.
-
In a clear glass vial, mix 100 µL of your analyte solution with 900 µL of Mobile Phase B (from Part B) to simulate the highest organic concentration in the gradient.
-
Vortex the mixture for 30 seconds.
-
Let the vial stand for 15-20 minutes.
-
Visually inspect the solution against a dark background for any signs of cloudiness, haziness, or visible precipitate. A UV-Vis spectrophotometer can also be used to measure turbidity for a more sensitive assessment.[11]
-
Result: If the solution remains clear, it is unlikely that precipitation will occur during the HPLC run. If precipitation is observed, you must reformulate the mobile phase (e.g., lower the buffer concentration, switch to methanol, or further adjust the pH) and repeat the test.
Visualizations
Diagram 1: Troubleshooting Workflow for Precipitation
This diagram outlines a logical sequence of steps to diagnose and resolve precipitation issues with aminophosphonates in HPLC.
Caption: A step-by-step workflow for troubleshooting aminophosphonate precipitation.
Diagram 2: pH Effect on Aminophosphonate Charge State
This diagram illustrates how the pH of the mobile phase affects the ionization and overall charge of a representative aminophosphonate.
Caption: Relationship between mobile phase pH and aminophosphonate charge state.
Alternative Strategies
If the above troubleshooting steps fail to resolve precipitation, consider alternative chromatographic modes that are better suited for highly polar, zwitterionic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds like aminophosphonates that have poor retention in reversed-phase.[17] The high organic content used in HILIC can also enhance sensitivity in mass spectrometry detection.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[18] This dual retention mechanism provides unique selectivity for zwitterionic compounds and can often resolve separation challenges that are difficult to overcome with a single retention mode.[18]
By systematically addressing the factors of pH, buffer selection, solvent choice, and method parameters, you can overcome the challenge of aminophosphonate precipitation and develop robust, reliable HPLC methods.
References
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Knauer. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 06). Phenomenex. [Link]
-
11 HPLC Problems and Solutions You Must Know. Labtech. [Link]
-
HPLC Tech Tip: The Effect of Gradient on Buffers. Phenomenex. [Link]
-
HPLC Mobile Phase: Solvents, Buffers & Preparation. assayprism.com. [Link]
-
Role of Buffers in Liquid Chromatography. Phenomenex. [Link]
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Crawford Scientific. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]
-
zwitterionic compounds. (2006, July 19). Chromatography Forum. [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025, January 28). PMC. [Link]
-
Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025, January 14). ResearchGate. [Link]
-
A. Various states of charge and calculated pKa values for 8 a, 8 b and... (n.d.). ResearchGate. [Link]
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 06). Merck (UK) Ltd. [Link]
-
Why can zwitterions be difficult detect by HPLC-MS? (2020, February 13). Chemistry Stack Exchange. [Link]
-
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023, October 20). Lab-Training.com. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. [Link]
-
pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]
-
Quick term talk: pH, pKa, pI (isoelectric point), pKR, and acidic vs. basic amino acids. (2024, September 05). The Not-So-Calm-Chemist. [Link]
-
Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography. Biotage. [Link]
-
High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. (2025, April 05). PMC. [Link]
-
Ch27: Isoelectronic point. Department of Chemistry. [Link]
-
Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Agilent. [Link]
-
Zwitterion and Amino Acid Charge Given pH and pKa. (2016, March 24). YouTube. [Link]
-
Mobile Phase Selectivity. Phenomenex. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 6. labtech.tn [labtech.tn]
- 7. aelabgroup.com [aelabgroup.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. assayprism.com [assayprism.com]
- 10. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 13. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sielc.com [sielc.com]
Removing unreacted phosphites from Kabachnik-Fields reaction mixtures
Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of α-aminophosphonates. Here, we provide in-depth, field-proven insights and practical solutions to streamline your experimental workflow and ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my Kabachnik-Fields reaction?
A1: Aside from potential side products arising from the amine or carbonyl starting materials, the most frequent and often challenging impurity to remove is unreacted dialkyl phosphite. Due to its polar nature and relatively high boiling point, it can persist through standard workup procedures and co-elute with the desired α-aminophosphonate product during chromatography.
Q2: My NMR spectrum shows a persistent doublet around 7-8 ppm with a large coupling constant (¹J P-H > 600 Hz). What is this signal?
A2: This is the characteristic signal for the P-H proton of a dialkyl phosphite. Its presence is a clear indication of unreacted starting material in your purified product.
Q3: Can I use an excess of the phosphite reagent to drive the reaction to completion?
A3: While using a slight excess of the phosphite can be beneficial, a large excess will exacerbate the purification challenges. It is often more effective to optimize other reaction parameters, such as reaction time, temperature, or catalyst, to achieve full conversion. In some cases, an unusually large excess of diethyl phosphite has been applied, but this is not considered a green procedure.[1]
Q4: Are there any "greener" approaches to the Kabachnik-Fields reaction that might simplify purification?
A4: Yes, several strategies can be employed. Microwave-assisted synthesis, often performed under solvent-free conditions, can significantly reduce reaction times and, in some cases, lead to cleaner reaction profiles, simplifying purification.[2][3][4] Some microwave-assisted procedures have even been developed that do not require chromatographic separation, with products recovered by crystallization.[2] Additionally, the use of heterogeneous catalysts that can be easily filtered off can also streamline the workup process.[5][6]
Troubleshooting Guide: Removing Unreacted Phosphites
Issue 1: Persistent Phosphite Contamination After Standard Aqueous Workup
Root Cause Analysis:
Dialkyl phosphites possess moderate polarity and can partition between aqueous and organic layers during extraction, especially if the pH of the aqueous phase is not carefully controlled. Simple water or brine washes are often insufficient for complete removal.
Solutions:
-
Method 1: Basic Aqueous Wash (The Deprotonation Strategy)
This is often the most effective and straightforward approach. The underlying principle is the deprotonation of the dialkyl phosphite to form its corresponding salt, which is highly water-soluble.
-
Expertise & Experience: Dialkyl phosphites are weakly acidic. By washing the organic phase with a basic aqueous solution, you can deprotonate the phosphite, rendering it a salt. This significantly increases its polarity and sequesters it in the aqueous layer.
-
Trustworthiness: This method is self-validating. A successful basic wash will result in the disappearance of the characteristic P-H signal in the ¹H NMR spectrum of the organic layer.
Detailed Protocol: Basic Aqueous Extraction
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Repeat the wash 2-3 times.
-
A more potent method involves adding water, ethyl acetate, and a strong base like potassium tert-butoxide (tBuOK) to the mixture and stirring thoroughly.[7] This can completely transfer the phosphite anion into the aqueous phase.[7]
-
Wash the organic layer with brine to remove residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Method 2: Acidic Wash (Hydrolysis Strategy - Use with Caution)
While less common for phosphite removal, an acidic wash can promote the hydrolysis of the phosphite ester to the corresponding phosphonic acid, which can then be removed. However, this method carries the risk of hydrolyzing the desired α-aminophosphonate product, especially under harsh conditions.[8][9]
-
Expertise & Experience: The hydrolysis of phosphites can be catalyzed by acid.[10] This approach should be considered only if the target α-aminophosphonate is stable to acidic conditions.
-
Issue 2: Co-elution of Phosphite and Product During Column Chromatography
Root Cause Analysis:
The polarity of many α-aminophosphonates can be very similar to that of the unreacted dialkyl phosphite, leading to poor separation on silica gel.
Solutions:
-
Method 1: Chemical Conversion Prior to Chromatography
This strategy involves chemically modifying the unreacted phosphite to a species with significantly different polarity.
-
Expertise & Experience: Oxidation of the phosphite to a phosphate is a robust method. The resulting phosphate is significantly more polar and will either remain at the baseline of the TLC or be easily washed from the column.
-
Trustworthiness: The success of this method can be monitored by TLC or ¹H NMR, observing the disappearance of the phosphite spot/signal and the appearance of a new, more polar spot/signal corresponding to the phosphate.
Detailed Protocol: Oxidation with Iodine
-
After the initial workup (and before chromatography), dissolve the crude product in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a mild base such as pyridine, N-methylimidazole, or sodium bicarbonate.[7]
-
Cool the solution in an ice bath and add a solution of iodine (I₂) portion-wise until a persistent brown color is observed.
-
Stir the reaction for 30-60 minutes.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and proceed with column chromatography. The resulting dibutyl phosphate salt is well sorbed on silica gel or can be washed away with water.[7]
-
-
Method 2: Optimization of Chromatographic Conditions
If chemical conversion is not desirable, careful optimization of the chromatography system can improve separation.
-
Expertise & Experience: A shallow solvent gradient can often resolve closely eluting compounds. Start with a less polar eluent system and gradually increase the polarity. For α-aminophosphonates, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine-containing product and may alter the retention of the phosphite.
-
Issue 3: Product is an Oil and Cannot be Purified by Recrystallization
Root Cause Analysis:
Many α-aminophosphonates are oils or low-melting solids, making recrystallization an unviable purification method.
Solutions:
-
Method 1: Salt Formation
If your α-aminophosphonate has a basic nitrogen atom, it can be converted to a salt, which is often a crystalline solid.
-
Expertise & Experience: The formation of a hydrochloride (HCl) or hydrobromide (HBr) salt can induce crystallization. This also has the added benefit of potentially leaving the neutral phosphite impurity in the mother liquor.
Detailed Protocol: Salt Formation and Recrystallization
-
Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in diethyl ether or gaseous HCl until the solution is acidic.
-
The salt will often precipitate out of the solution. If not, cooling the solution or adding a non-polar co-solvent (e.g., hexane) can induce precipitation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
The free base can be regenerated by partitioning the salt between an organic solvent and a basic aqueous solution.
-
Visualization of Key Processes
The Kabachnik-Fields Reaction Mechanism
The reaction can proceed through two main pathways, often dictated by the nature of the reactants.[3][11] The "imine pathway" is generally considered more common.[12]
Caption: Decision tree for purification of α-aminophosphonates.
Data Summary Table
| Issue | Method | Principle | Advantages | Disadvantages |
| Persistent Phosphite | Basic Aqueous Wash | Deprotonation to a water-soluble salt. [7] | Simple, effective, uses common reagents. | Product must be stable to basic conditions. |
| Co-elution in Chromatography | Oxidation to Phosphate | Increases polarity of the impurity significantly. [7] | Highly effective, simplifies chromatography. | Requires an additional reaction step and quench. |
| Oily Product | Salt Formation | Induces crystallization by forming an ionic salt. | Can yield a highly pure, crystalline solid. | Requires an additional step to regenerate the free base. |
References
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC. (2025, January 28). Vertex AI Search.
- Phosphite Determination in Fertilizers after Online Sequential Sample Preparation in a Flow Injection System - ACS Publications. (2007, June 21).
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - MDPI. (2021, April 25). MDPI.
- A fluorometric assay for high-throughput phosphite quantitation in biological and environmental matrices - eScholarship.org. (2023, July 26). eScholarship.org.
- Scavenger with Protonated Phosphite Ions for Incredible Nanoscale ZrO2-Abrasive Dispersant Stability Enhancement and Related Tungsten-Film Surface Chemical–Mechanical Planariz
- US7759522B2 - Process for purification of phosphate esters - Google Patents. (n.d.).
- (PDF) Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection - ResearchGate. (2017, November 21).
- A refined method for phosphite detection in freshwater ecosystems - R Discovery. (2025, December 2). R Discovery.
- WO2002062808A1 - Process for purification of phosphate esters - Google Patents. (n.d.).
- Analytical methods to determine phosphonic and amino acid group-containing pesticides. (2025, August 5).
- Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. (n.d.). CORE.
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC. (n.d.). PMC.
- Determination of phosphite and phosphate in ibandronate sodium. (n.d.). Thermo Fisher Scientific.
- Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophon
- Synthesis of α-amino phosphonates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Improved Cleanup and Determination of Dialkyl Phosphates in the Urine of Children Exposed to Organophosphorus Insecticides. (n.d.).
- Kabachnik-Fields Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC. (2022, October 10). PMC.
- US4394361A - Method of purifying phosphoric acid - Google Patents. (n.d.).
- Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction - Semantic Scholar. (2012, October 14). Semantic Scholar.
- How to remove phosphite? - ResearchGate. (2024, December 3).
- Kabachnik–Fields reaction - Wikipedia. (n.d.). Wikipedia.
- The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. (n.d.). NIH.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). MDPI.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026, January 4). MDPI.
- The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (2025, October 15).
- Catalyst free efficient synthesis and characterization of α- aminophosphonates - IRD India. (2015, April 12). IRD India.
- Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
- The Hydrolysis of Phosphinates and Phosphon
- Convenient Preparation of Long-Chain Dialkyl Phosph
- High-performance phosphite stabilizer - ResearchGate. (2025, August 10).
- Exploration of hydrolysis pathways of alkyl and aryl phosphites - OpenRiver - Winona State University. (n.d.).
- Pillared metal(IV) phosphate-phosphonate extraction of actinides - ResearchGate. (2025, December 6).
- Kabachnik fields reaction- Variations, Applications | PPTX - Slideshare. (n.d.). Slideshare.
- Catalytic Kabachnik-Fields reaction: new horizons for old reaction - Arkivoc. (n.d.). Arkivoc.
- Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Rel
- Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles - MDPI. (n.d.). MDPI.
- Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, December 17).
- Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). MDPI.
- Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). RSC Publishing.
- The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - ResearchGate. (2025, October 16).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. Kabachnik-Fields Reaction [organic-chemistry.org]
- 12. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
Technical Support Center: Resolution of 1-Aminohexylphosphonic Acid Enantiomers
Executive Summary
1-Aminohexylphosphonic acid (1-AHP) is a structural analogue of L-Norleucine , exhibiting potent inhibitory activity against metalloproteases such as leucine aminopeptidase. However, its biological potency is strictly stereodependent. The (R)-enantiomer (analogous to the L-amino acid) typically exhibits
This guide provides validated protocols and troubleshooting workflows for resolving 1-AHP to >98% enantiomeric excess (ee), utilizing Enzymatic Kinetic Resolution (preferred for high purity) and Chemical Resolution (preferred for scalability).
Module 1: Enzymatic Resolution (Preferred Method)
Methodology: Kinetic resolution via hydrolysis of N-phenylacetyl-1-aminohexylphosphonic acid using Penicillin G Acylase (PGA) . Mechanism: PGA selectively hydrolyzes the phenylacetyl group from the (R)-enantiomer, releasing the free (R)-1-AHP, while leaving the (S)-amide intact.
Standard Protocol
-
Substrate Preparation: Acylate racemic 1-AHP with phenylacetyl chloride to form N-phenylacetyl-1-aminohexylphosphonic acid.
-
Enzymatic Reaction:
-
Solvent: 0.1 M Phosphate buffer (pH 7.5–8.0).
-
Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli).
-
Conditions: 28–30°C, mild agitation.
-
pH Control: Maintain pH 7.8 automatically with 2M NaOH (reaction produces phenylacetic acid, lowering pH).
-
-
Work-up:
-
Acidify to pH 2.0.
-
Extract unreacted (S)-amide and phenylacetic acid with Ethyl Acetate.
-
The aqueous phase contains pure (R)-1-AHP .
-
Concentrate aqueous phase and crystallize (typically from Ethanol/Water).
-
Troubleshooting Guide: Enzymatic Workflow
Q: The reaction rate slows down significantly before reaching 50% conversion. Why? A: This is likely Product Inhibition . Phenylacetic acid (PAA) is a competitive inhibitor of PGA.
-
Fix: Use a resin scavenger for PAA or perform the reaction in a biphasic system (Buffer/Butyl Acetate) where PAA partitions into the organic phase, pulling it away from the enzyme.
Q: My enantiomeric excess (ee) is stuck at 90-92%. How do I reach >98%? A: The reaction may have proceeded slightly beyond 50% conversion (hydrolyzing some (S)-enantiomer) or stopped too early.
-
Fix: Stop the reaction at exactly 45-48% conversion to ensure the product is pure (R). For the remaining (S)-amide, let the reaction run to >55% conversion to destroy all (R)-substrate, then hydrolyze the remaining (S)-amide chemically (6N HCl reflux).
Q: The enzyme activity drops after one cycle. A: PGA is sensitive to oxidation and heavy metals.
-
Fix: Ensure buffer is degassed and contains 1 mM EDTA. Store immobilized enzyme in 0.1 M phosphate buffer (pH 7.0) with 0.02% sodium azide at 4°C.
Module 2: Chemical Resolution (Scalable Alternative)
Methodology: Diastereomeric salt formation using Dibenzoyl-L-tartaric acid (L-DBTA) .[1] Principle: The (R)-1-AHP forms a less soluble diastereomeric salt with L-DBTA (or D-DBTA depending on specific solvation) compared to the (S)-enantiomer.
Standard Protocol
-
Mixing: Dissolve racemic 1-AHP (1 eq) and L-DBTA (1 eq) in boiling water/ethanol (ratio 1:1 to 1:2).
-
Crystallization: Cool slowly to room temperature, then to 4°C.
-
Harvest: Filter the precipitate. This is typically the (R)-1-AHP • L-DBTA salt.[1][2]
-
Liberation: Treat the salt with ion-exchange resin (Dowex 50W) or extract the acid with ethyl acetate from an acidified solution.
Troubleshooting Guide: Chemical Resolution
Q: No crystals formed after cooling (Oiling Out). A: The solution is likely too concentrated or the ethanol content is too high.
-
Fix: Re-heat and add water dropwise until the "oil" dissolves. Seed the solution with a tiny crystal of pure product if available. Allow to cool very slowly (1°C/min).
Q: The yield is high (70%), but ee is low (20%). A: This indicates "Crash Crystallization" where both diastereomers precipitated.
-
Fix: Recrystallize the salt from the same solvent system. Do not rush the cooling step. A "Double Resolution" (recrystallizing the salt twice) is standard practice for aminophosphonates.
Q: Which resolving agent should I use if L-DBTA fails? A: Try (R)-1-Phenylethylamine .
-
Note: You must esterify the phosphonic acid first (to diethyl 1-aminohexylphosphonate) to use amine resolving agents effectively, then hydrolyze the ester later.
Module 3: Quality Control (Chiral HPLC)
Objective: Quantify Enantiomeric Excess (ee).
Recommended Methods
| Parameter | Method A: Zwitterionic Phase (Preferred) | Method B: Crown Ether (Alternative) |
| Column | Chiralpak ZWIX(+) (3μm, 150 x 3mm) | Crownpak CR-I(+) (5μm, 150 x 3mm) |
| Mobile Phase | MeOH/ACN (50:50) + 50mM Formic Acid + 25mM Diethylamine | Perchloric Acid (pH 1.5) / ACN (85:15) |
| Detection | ELSD or CAD (Charged Aerosol) | UV @ 200 nm (low sensitivity) |
| Sample Prep | Dissolve in Mobile Phase | Dissolve in Mobile Phase (pH < 2) |
| Advantages | Excellent for underivatized zwitterions; MS compatible.[3] | Robust for alpha-amino acids/phosphonates. |
Troubleshooting Guide: Analysis
Q: Peaks are tailing severely. A: Aminophosphonic acids are zwitterionic and sticky.
-
Fix (ZWIX): Ensure the acid/base ratio in the mobile phase is precise (2:1 molar ratio of Formic Acid to Diethylamine).
-
Fix (Crownpak): Lower the temperature to 10°C to improve chiral recognition.
Q: I cannot see the peaks on UV. A: 1-AHP lacks a chromophore.
-
Fix: Derivatize with FDAA (Marfey's Reagent) or Fmoc-Cl before injection. This allows standard C18 detection at 340 nm (Marfey's) or 254 nm (Fmoc) and often improves separation on standard chiral columns.
Visual Workflows
Figure 1: Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic resolution of 1-AHP using Penicillin G Acylase.
Figure 2: Troubleshooting Low Enantiomeric Excess (ee)
Caption: Decision tree for troubleshooting low enantiomeric excess in enzymatic resolution.
References
-
Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Solano, D. M., et al. (2012). Enzymatic resolution of alpha-aminophosphonic acids by Penicillin G Acylase. Biotechnology Progress.
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).
-
Sigma-Aldrich. (2023). Dibenzoyl-L-tartaric acid Product Sheet.
-
Hyun, M. H. (2006). Liquid chromatographic resolution of alpha-amino acid derivatives on crown ether-based chiral stationary phases. Journal of Separation Science.
Sources
Technical Support Center: Stability & Handling of 1-Aminohexylphosphonic Acid (1-AHP)
Executive Summary: The Stability Paradox
Is 1-aminohexylphosphonic acid stable in cell culture media? Short Answer: Chemically, yes. Functionally, often no.
Detailed Explanation:
this compound (1-AHP) is a structural analogue of the amino acid Leucine , where the carboxylic acid group (
-
Chemical Stability: The Carbon-Phosphorus (C-P) bond is exceptionally robust and resistant to hydrolysis by phosphatases, proteases, or extreme pH. Unlike esters or peptides, it does not "degrade" in the traditional sense during standard incubation times (24-72h).
-
Functional Instability: Users often report a "loss of activity" in complete media. This is rarely due to molecular degradation. Instead, it is caused by Metal Chelation (sequestering the drug) and Metabolic Competition (high Leucine concentrations in media blocking uptake).
This guide addresses how to distinguish between chemical degradation and functional silencing.
Chemical & Physical Stability Profile
Physicochemical Properties
| Property | Specification | Technical Note |
| Molecular Class | Zwitterionic nature (charged at neutral pH). | |
| Solubility | Water, 1M HCl, 1M NaOH | Poorly soluble in non-polar organic solvents (Hexane, Ether). |
| Hydrolytic Stability | High (pH 1–12) | The C-P bond is resistant to standard acid/base hydrolysis. |
| Enzymatic Stability | High | Resistant to serum proteases and phosphatases. |
The Chelation Factor (Critical)
Phosphonates are potent chelators of divalent cations (
-
In Buffer: 1-AHP is free and active.
-
In Media (DMEM/RPMI): 1-AHP binds free
and present in the media. This forms "micro-aggregates" or simply reduces the effective free concentration of the inhibitor.
Troubleshooting Guide & FAQs
Scenario A: "My IC50 is 100x higher in cells than in the enzymatic assay."
Diagnosis: Transport Competition. 1-AHP mimics Leucine. It enters cells via the LAT1 (L-Type Amino Acid Transporter 1) . Standard media (e.g., DMEM) contains ~800 µM L-Leucine.
-
The Problem: The massive excess of L-Leucine in the media outcompetes 1-AHP for the transporter. The drug never gets inside the cell.
-
The Fix: Perform assays in Amino Acid-Deficient Media spiked with minimal essential Leucine, or increase 1-AHP concentration to overcome the competition.
Scenario B: "I see a precipitate when I add the stock solution to the media."
Diagnosis: Calcium Phosphonate Formation. Mechanism: You likely prepared a high-concentration stock (e.g., 100 mM) in a phosphate-free buffer or water, then added it to high-calcium media. Localized high concentrations cause immediate calcium-phosphonate precipitation. The Fix:
-
Prepare stock in water or low-salt buffer (PBS is okay, but avoid calcium-containing buffers for the stock).
-
Dilute the stock into pre-warmed media slowly with vortexing to prevent local saturation.
Scenario C: "Does FBS (Fetal Bovine Serum) degrade 1-AHP?"
Diagnosis: No, but it masks activity. Mechanism:
-
Albumin Binding: 1-AHP is zwitterionic and binds serum albumin, reducing free drug fraction.
-
Endogenous Enzyme: FBS contains high levels of bovine Leucine Aminopeptidase (LAP). If you are measuring LAP activity, the serum itself adds background noise that makes it look like the inhibitor isn't working. The Fix: Use Heat-Inactivated FBS (though LAP is heat stable, this helps) or, ideally, perform inhibitor studies in Serum-Free Media for the treatment window.
Validated Protocols
Protocol 1: Preparation of Stable Stock Solution
Avoid DMSO if possible; 1-AHP is highly soluble in aqueous acid/base.
-
Weighing: Weigh 1-AHP powder (hygroscopic; weigh quickly).
-
Solvent: Dissolve in sterile ultrapure water or 0.1 M HCl .
-
Why HCl? Protonating the amine ensures full solubility and prevents early chelation.
-
-
Neutralization (Optional): If using HCl, neutralize with equimolar NaOH only immediately before use to avoid precipitation during storage.
-
Storage: Store aliquots at -20°C. Stable for >12 months.
Protocol 2: Functional Stability Verification (LC-MS)
Use this to prove to yourself that the molecule is intact.
Objective: Confirm 1-AHP integrity in spent media after 48 hours.
-
Sampling: Collect 100 µL of media from cell culture wells at T=0 and T=48h.
-
Protein Precipitation: Add 400 µL cold Methanol (MeOH) to precipitate serum proteins.
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Filtration: Collect supernatant. Filter through 0.22 µm PTFE filter.
-
Analysis: Run on LC-MS (HILIC column recommended due to polarity).
-
Target Mass: Look for
peak (MW approx 181.17 Da for C6H16NO3P). -
Result: You should see identical peak areas at T=0 and T=48h, confirming no degradation.
-
References
-
Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry - Anti-Cancer Agents. Link
- Supports: General stability and biological relevance of aminophosphon
-
Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry. Link
- Supports: Mechanism of action as a transition-st
-
Mucha, A., et al. (2006). A phosphonamidate containing aromatic N-terminal amino group as inhibitor of leucine aminopeptidase: Design, synthesis and stability. European Journal of Medicinal Chemistry. Link
-
Supports: Structural stability data and pH sensitivity of related phosphonamidates.[1]
-
-
Kiss, T., et al. (1994). Chelating tendencies of bioactive aminophosphonates. Coordination Chemistry Reviews. Link
-
Supports: Metal chelation properties of aminophosphonates in physiological fluids.
-
Sources
Overcoming chelating agent interference in zinc-dependent enzyme assays
Topic: Overcoming Chelating Agent Interference
Audience: Researchers, Scientists, and Drug Discovery Professionals.
Welcome to the Technical Support Center
Status: Operational | Ticket: #ZN-METALLO-001 | Priority: High
Overview: Zinc-dependent metalloenzymes (MMPs, HDACs, Carbonic Anhydrases, Alkaline Phosphatases) are notoriously sensitive to the chemical environment. A common, often silent cause of assay failure or false-positive screening hits is chelator interference . Whether introduced via lysis buffers (EDTA/EGTA) or inherent to a test compound's structure (cryptic chelators), these agents strip the catalytic Zn²⁺ ion, rendering the enzyme inactive.
This guide provides the protocols to diagnose , remediate , and prevent these interferences.
Module 1: Diagnosis – Is Your Inhibitor Real?
The "Cryptic Chelator" Problem in Drug Discovery
The Issue: In High-Throughput Screening (HTS), many "hits" are not true inhibitors but non-specific metal chelators (often termed PAINS - Pan-Assay Interference Compounds). They deplete the assay buffer of free Zn²⁺, starving the enzyme.
The Solution: The Zinc Add-Back Assay . This is the gold-standard method to distinguish a specific active-site inhibitor from a non-specific chelator.
Protocol: Zinc Add-Back Shift Assay
Objective: Determine if the
-
Baseline
: Determine the of your test compound using standard assay conditions (typically near for substrate). -
Zn Supplementation: Prepare a parallel assay plate supplemented with ZnCl₂.
-
Concentration: typically 10 µM to 50 µM Zn²⁺ (Note: Do not exceed the inhibitory threshold for your specific enzyme; see Module 3).
-
-
Readout: Measure activity and recalculate
.
Data Interpretation:
| Observation | Diagnosis | Mechanism | Action |
| False Positive (Chelator) | Excess Zn²⁺ saturates the compound, leaving the enzyme's Zn²⁺ intact. | Flag compound as a non-specific chelator. | |
| True Inhibitor | The compound binds the enzyme regardless of free Zn²⁺ levels. | Proceed to Hit-to-Lead. | |
| Activity drops in Control | Zn Inhibition | The added Zn²⁺ concentration was too high and inhibited the enzyme itself. | Repeat with lower Zn²⁺ (e.g., 2-5 µM). |
Visual Workflow: The Decision Matrix
Figure 1: Decision matrix for distinguishing true inhibitors from chelating artifacts using the Zn Add-Back method.
Module 2: Sample Preparation – Removing Buffer Chelators
The "Zombie Enzyme" Scenario
The Issue: You purified a protein using a standard lysis buffer containing 1 mM EDTA to prevent proteolysis. You now want to assay its activity, but it's dead. Adding Zn²⁺ back doesn't work.
The Science:
-
Irreversibility: For many metalloenzymes (e.g., HDACs, p300), stripping the Zn²⁺ causes a structural collapse (unfolding) that is irreversible . Simply adding Zn²⁺ later cannot refold the protein.
-
Dialysis Failure: Standard dialysis is inefficient at removing EDTA due to the Donnan effect and the high affinity of EDTA for residual metals. Studies show dialysis often leaves ~50% of EDTA behind.
The Solution: Ultrafiltration (Spin Concentration) is statistically superior to dialysis for EDTA removal.
Protocol: Exhaustive EDTA Removal via Ultrafiltration
Reagents:
-
Amicon® Ultra or similar centrifugal filter units (choose MWCO 1/3 of protein size).
-
Assay Buffer: HEPES or Tris based, EDTA-free .
Step-by-Step:
-
Dilution: Dilute your protein sample 1:10 with Assay Buffer.
-
Spin 1: Centrifuge to concentrate back to original volume.
-
Dilution: Dilute 1:10 again with Assay Buffer.
-
Spin 2: Centrifuge to concentrate.
-
Repeat: Perform a total of 3 cycles .
-
Calculation: A 1:10 dilution performed 3 times results in a theoretical 1,000-fold reduction in small molecules (EDTA).
-
-
Recovery: Invert the filter and spin to recover the protein.
Comparison of Methods:
| Method | EDTA Removal Efficiency | Time Required | Risk of Protein Loss |
| Dialysis (24h) | Low (~50-80% remaining) | High (Overnight) | Low |
| Gel Filtration (Desalting) | Medium (~90% removal) | Low (15 mins) | Medium (Dilution effect) |
| Ultrafiltration (3 cycles) | High (>99% removal) | Medium (1 hour) | Low |
Module 3: Assay Optimization – The Biphasic Zinc Effect
The Issue: "I added ZnCl₂ to my buffer to ensure activity, but my enzyme is dead."
The Science: Zinc exhibits a biphasic effect.
-
Activation: Essential at stoichiometric levels (1:1 ratio with enzyme).
-
Inhibition: Excess Zn²⁺ binds to lower-affinity inhibitory sites (often interfering with the catalytic water molecule or bridging residues), shutting down the enzyme.
Troubleshooting Guide: Never blindly add "1 mM Zinc." You must titrate.
Protocol: Zinc Titration Curve
-
Prepare Enzyme Buffer without any Zn.
-
Add ZnCl₂ at: 0, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM, 500 µM.
-
Plot Activity vs. [Zn²⁺] .
Target Result: You will typically see a bell-shaped curve. The peak is your optimal assay concentration (usually 1–10 µM for MMPs).
Visual Mechanism: Biphasic Inhibition
Figure 2: The biphasic nature of Zinc. Low concentrations activate the apo-enzyme; high concentrations inhibit the holo-enzyme.
Frequently Asked Questions (FAQs)
Q: Can I use EGTA instead of EDTA to spare the Zinc?
A: Sometimes, but proceed with caution.
EGTA has a much higher affinity for Calcium (
-
Verdict: If your enzyme requires Ca²⁺ for stability but Zn²⁺ for catalysis (e.g., some MMPs), EGTA is safer than EDTA. However, at high concentrations (>1 mM), EGTA will eventually strip Zinc.
Q: My test compounds are hydroxamic acids. Are they chelators? A: Yes, by definition. Hydroxamic acids (like SAHA/Vorinostat) are classic zinc-binding groups (ZBG). They inhibit by chelating the active-site Zinc. This is a "true" inhibition mechanism, not an artifact. The Zn Add-Back assay will shift their IC50, but this is expected. Distinguishing specific ZBG inhibitors from promiscuous chelators requires structural control compounds (e.g., testing an enantiomer that cannot fit the pocket).
Q: What is the best grade of ZnCl₂ to use? A: Use 99.999% trace metals basis or "molecular biology grade." Standard reagent grade Zinc salts often contain significant contamination of Copper or Lead, which can poison metalloenzymes even more potently than Zinc starvation.
References
-
Assay Guidance Manual. Interference with Fluorescence and Absorbance Assays. National Center for Biotechnology Information (US). Available at: [Link]
-
Sittampalam, G. S., et al. Assay Guidance Manual: Enzyme Assays. National Center for Biotechnology Information (US). Available at: [Link]
-
Soto, C., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA.[4] PLOS ONE / ResearchGate. Available at: [Link]
-
Jacobsen, F. E., et al. Chelators for Investigating Zinc Metalloneurochemistry. NIH PubMed Central. Available at: [Link]
-
Lovejoy, D. B., et al. Zinc chelating assay for screening of novel zinc chelators. ResearchGate.[2][5][6] Available at: [Link]
Sources
Purification of alpha-aminophosphonic acids using ion-exchange chromatography
Technical Support Center: Purification of -Aminophosphonic Acids
Welcome to the Advanced Chromatography Support Hub.
Topic: Purification of
Core Principle & Resin Selection
The Foundation of Your Separation
The purification of
Why Dowex 50W?
The industry standard for this separation is Dowex 50W-X8 (or equivalent sulfonated polystyrene resins like Amberlite IR-120).
-
Mechanism: At acidic pH, the amino group is protonated (
). The molecule acts as a cation and binds to the sulfonate groups ( ) of the resin. -
The Clean-Up: Impurities such as unreacted dialkyl phosphites, inorganic acids (phosphorous acid), and non-basic organic by-products do not bind effectively and are washed away with water.
Resin Preparation Protocol
Before loading your valuable sample, you must ensure the resin is in the active Hydrogen (
Step-by-Step Activation:
-
Swelling: Suspend the resin in deionized water for 2-4 hours.
-
Column Packing: Pour the slurry into a glass column. Ensure no air bubbles are trapped.
-
Activation: Pass 1M HCl through the column (approx. 2-3 bed volumes).
-
Why? This displaces any sodium (
) ions and ensures all sites are .
-
-
Equilibration: Wash with deionized water until the effluent is neutral (pH ~6-7).
The Purification Workflow
Standard Operating Procedure (SOP)
This workflow is designed to separate
Experimental Logic Diagram
Caption: Logical flow of separation relying on the protonation of the amine group for retention.
Detailed Protocol
| Step | Action | Critical Technical Note |
| 1. Loading | Dissolve crude residue in minimum water or 1M HCl. Load onto the column.[1] | If the crude is oily and insoluble in water, extract with |
| 2. Washing | Elute with distilled water.[2] Monitor pH of effluent. | Continue washing until the effluent is neutral and chloride-free (test with |
| 3. Elution | Switch eluent to 0.5M - 1.0M Aqueous Ammonia ( | The ammonia deprotonates the resin and the amine, releasing the product. |
| 4. Collection | Collect fractions (approx 10-20mL each). Spot on TLC/Paper. | Use Ninhydrin stain . |
| 5. Isolation | Pool Ninhydrin-positive fractions. Evaporate water/ammonia under vacuum. | Do not use high heat (>60°C) for prolonged periods to avoid decomposition. |
Troubleshooting Guide
Diagnostic Solutions for Common Failures
Issue 1: "My product is eluting immediately with the solvent front (No Binding)."
Root Cause:
-
Resin Saturation: The column capacity was exceeded.
-
Wrong pH: The loading solution was too basic, preventing protonation of the amine.
-
Wrong Resin Form: The resin was not activated to the
form.
Corrective Action:
-
Check Capacity: Dowex 50W-X8 typically has a capacity of ~1.7 meq/mL. Calculate your theoretical yield and ensure you have at least 3x excess resin capacity.
-
Acidify Load: Ensure the crude sample pH is < 2 before loading.
Issue 2: "The product is contaminated with inorganic salts."
Root Cause: Inadequate water washing step. Phosphites and inorganic phosphates often trail if the water wash is too short.
Corrective Action:
-
The Silver Nitrate Test: During the water wash (Step 2), collect a drop of eluent and add a drop of
. If it turns cloudy (AgCl precipitate), you are still eluting chlorides/salts. Keep washing until clear.
Issue 3: "The product is an oil and won't crystallize after column."[3]
Root Cause:
Corrective Action:
-
Azeotropic Drying: Co-evaporate the residue with absolute ethanol 2-3 times to remove water.
-
Crystallization Solvent: Dissolve the oily residue in minimum water, then slowly add Ethanol or Acetone until turbid. Store at 4°C.
Frequently Asked Questions (FAQ)
Q: Can I use Anion Exchange (Dowex 1) instead? A: Yes, but it is less common. You would load at high pH (anionic form) and elute with acid. However, Cation Exchange (Dowex 50) is preferred because it effectively removes the specific phosphorus-based starting materials (phosphites) which are difficult to remove on anion exchangers.
Q: How do I visualize the spots if Ninhydrin fails? A: If your APA has a secondary amine or steric hindrance, Ninhydrin might be faint. Use Iodine vapor (general organic) or Molybdate spray (specific for phosphorus, though this detects impurities too).
Q: My compound is acid-sensitive. Can I use this method? A: Dowex 50 is a strong acid. If your compound hydrolyzes (e.g., ester groups present), switch to a Weak Cation Exchanger (like Amberlite IRC-86) or perform the elution rapidly at 4°C.
References & Grounding
-
Kudzin, Z. H., & Stec, W. J. (1978). Synthesis of 1-aminoalkanephosphonic acids via thioureidoalkanephosphonates.[3] Synthesis, 1978(06), 469-472. (Seminal work establishing the purification of APAs using Dowex 50).
-
BenchChem Technical Notes. Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid. (Standard industrial protocols for resin activation and elution).
-
Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Chemistry and Biological Activity. Wiley. (Comprehensive review covering the isolation and crystallization of aminophosphonates).
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. (General reference for resin capacity and flow rates).
Minimizing background hydrolysis of chromogenic substrates in inhibitor studies
Topic: Minimizing Background Hydrolysis in Inhibitor Studies
Welcome to the Assay Development Technical Support Hub. Ticket ID: #OPT-CHRM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary:
High background hydrolysis (spontaneous cleavage of the chromophore) is the silent killer of inhibitor potency studies. It artificially inflates the "zero inhibition" baseline, compresses the dynamic range, and leads to underestimated
Module 1: Diagnostic FAQ (The Mechanics of Failure)
Q: Why is my substrate degrading without enzyme present? A: Chromogenic substrates like p-nitroanilide (pNA) derivatives are ester or amide linkages prone to nucleophilic attack. Three primary factors drive this "abiotic" hydrolysis:
-
Alkaline pH: Hydroxide ions (
) act as nucleophiles. While pNA is often measured at pH > 7.0 to maximize the extinction coefficient of the leaving group, pH values > 8.0 exponentially increase spontaneous hydrolysis rates [1]. -
Nucleophilic Buffer Components: Thiols (DTT,
-mercaptoethanol) used to maintain enzyme stability can attack the carbonyl carbon of the substrate amide bond [2]. -
Temperature: Extended incubation at 37°C amplifies the kinetic energy available for spontaneous bond breakage.
Q: How does this affect my
-
False Negatives: Weak inhibitors may become indistinguishable from the background noise.
-
Compressed Window: If
is 30% of your total signal, the maximum possible inhibition you can measure is 70%, even with a perfect inhibitor.
Module 2: Reagent & Buffer Optimization[1]
To minimize background, you must optimize the chemical environment before adding the enzyme.
Table 1: Buffer Additive Risk Assessment
| Component | Risk Level | Mechanism of Interference | Recommendation |
| DTT | High | Strong nucleophile; oxidizes to form cyclic disulfides; generates | Replace with TCEP (non-thiol) or GSH (weaker nucleophile) if possible. |
| Medium | Nucleophilic attack on substrate; volatile (concentration changes over time). | Use only if essential; prepare fresh daily. | |
| DMSO | Low/Med | Hygroscopic; can alter | Keep < 5% (v/v). Use high-grade anhydrous DMSO. Store aliquots at -20°C. |
| Tris/Glycine | Low | Primary amines can act as weak nucleophiles at high pH and temp. | Prefer HEPES or MOPS for pH 7.0–8.0 assays. |
Workflow Visualization: Optimization Logic
The following diagram illustrates the decision process for stabilizing your assay conditions.
Figure 1: Decision tree for systematically identifying and eliminating sources of non-enzymatic hydrolysis.
Module 3: The Self-Validating Protocol
Do not rely on endpoint readings for inhibitor studies. Endpoint assays hide the non-linearity caused by substrate depletion or degradation. Kinetic reads are mandatory for validation.
Protocol: The "No-Enzyme" Slope Validation
Objective: Determine if the background rate is statistically negligible compared to the enzymatic rate.
Reagents:
-
Buffer A: Optimized Assay Buffer (with inhibitor solvent, e.g., 5% DMSO).
-
Substrate Stock: Prepared in anhydrous DMSO.
-
Enzyme Stock: Active protease.
Step-by-Step Workflow:
-
Prepare Plate Layout:
-
Wells A1-A3 (Blank): Buffer A + Substrate (No Enzyme).
-
Wells B1-B3 (Max Signal): Buffer A + Substrate + Enzyme (No Inhibitor).
-
-
Equilibration: Incubate plate at assay temperature (e.g., 25°C) for 10 minutes before adding substrate. This prevents thermal drift.
-
Initiation: Add Substrate to all wells simultaneously.
-
Measurement: Monitor Absorbance (e.g., 405 nm for pNA) every 60 seconds for 30–60 minutes.
-
Calculation:
-
Calculate the slope (
) in OD/min for both groups over the linear range ( ). -
Validation Metric: Calculate the Background Ratio (
).
-
Pass/Fail Criteria:
-
Pass:
. Proceed with inhibitor screening.[2] Background subtraction is optional but recommended. -
Caution:
. Background subtraction is mandatory . Re-check buffer pH. -
Fail:
. The assay is invalid. The noise will mask weak inhibitors. Return to Module 2.
Module 4: Data Analysis & Correction
If you cannot eliminate background hydrolysis entirely (e.g., the enzyme requires pH 9.0), you must mathematically correct the data.
The Correction Formula:
For every inhibitor concentration
Where
Critical Note on Autofluorescence/Quenching: Some inhibitors are colored or fluorescent. If your compound absorbs at 405 nm (for pNA) or fluoresces at 460 nm (for AMC), a simple "No Enzyme" control is insufficient because the compound itself alters the baseline. You must run a Compound Interference Control (Compound + Substrate, No Enzyme) for every concentration [4].
Visualization: Data Processing Logic
Figure 2: Workflow for correcting raw kinetic data based on compound interference properties.
References
-
Daughtridge, R. C., et al. (2021).[3] Sources of abiotic hydrolysis of chromogenic substrates in soil enzyme assays. Soil Biology and Biochemistry.
-
MicroCal (Malvern Panalytical). (n.d.). Effects of Reducing Agents on ITC and DSC Baselines. Center for Cancer Research.
-
Tippmann, S., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics.
-
Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5]
Sources
Validation & Comparative
A Comparative Guide to Aminopeptidase Inhibition: Bestatin (Ubenimex) vs. 1-aminohexylphosphonic Acid and the Aminophosphonate Class
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitors, particularly those targeting metalloaminopeptidases, the choice of inhibitory agent is critical for achieving desired therapeutic or research outcomes. This guide provides an in-depth comparison of Bestatin (Ubenimex), a well-characterized dipeptide inhibitor, and 1-aminohexylphosphonic acid, as a representative of the broader class of aminophosphonate inhibitors. While Bestatin's potency and mechanism are extensively documented, specific data for this compound is limited. Therefore, this guide will compare the known attributes of Bestatin with the general characteristics and structure-activity relationships of aminophosphonates as a class of aminopeptidase inhibitors.
Introduction to Aminopeptidase Inhibitors
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in numerous pathologies, such as cancer, immune disorders, and hypertension, making them attractive targets for therapeutic intervention.[1]
Inhibitors of aminopeptidases can be broadly categorized based on their chemical structure and mechanism of action. Bestatin, a natural dipeptide analog, and synthetic aminophosphonates represent two distinct and important classes of these inhibitors.
Bestatin (Ubenimex): A Clinically Utilized Aminopeptidase Inhibitor
Bestatin, also known as Ubenimex, is a competitive and reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 hydrolase (LTA4H).[2][3][4] Isolated from Streptomyces olivoreticuli, its structure mimics the transition state of peptide hydrolysis, allowing it to bind tightly to the active site of target enzymes.[5]
Mechanism of Action of Bestatin
Bestatin's inhibitory activity is attributed to the interaction of its α-hydroxy-β-amino acid moiety with the zinc ion(s) in the active site of metalloaminopeptidases. This interaction, along with hydrogen bonding and hydrophobic interactions of its side chains within the enzyme's pockets, leads to potent and reversible inhibition.[5] It is important to note that while it chelates the active site metal ion, its mechanism is more complex than simple metal chelation and involves mimicking the tetrahedral transition state of peptide bond hydrolysis.
Caption: Competitive inhibition of an aminopeptidase by Bestatin.
Potency of Bestatin
Bestatin exhibits a broad spectrum of activity against various aminopeptidases, with its potency varying depending on the specific enzyme. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its potency.
| Target Enzyme | Potency (IC50/Ki) | Reference |
| Aminopeptidase N (APN/CD13) | IC50: ~16.9 µM | [6] |
| Leucine Aminopeptidase (LAP) | Ki: 5.8 x 10⁻¹⁰ M | [7] |
| Arginine Aminopeptidase (APB) | Ki: 66 nM | [8] |
| Leukotriene A4 Hydrolase (LTA4H) | - | [2][3] |
This compound and the Aminophosphonate Class of Inhibitors
Aminophosphonates are synthetic analogs of amino acids where the carboxylic acid group is replaced by a phosphonic acid group (-PO(OH)₂). This structural modification makes them excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, a key feature for potent enzyme inhibition.[9]
General Mechanism of Action of Aminophosphonates
The phosphonate group is tetrahedral, similar to the transition state of a peptide bond being hydrolyzed by a metalloenzyme. This allows aminophosphonate inhibitors to bind tightly to the active site, with the phosphonate group coordinating to the catalytic metal ion(s) (typically Zn²⁺ or Mn²⁺). The side chains of the aminophosphonate occupy the substrate-binding pockets of the enzyme, contributing to the inhibitor's affinity and selectivity.[1]
Caption: Aminophosphonates mimic the tetrahedral transition state of peptide hydrolysis.
Potency of Aminophosphonates: A Structure-Activity Relationship
The potency of aminophosphonate inhibitors is influenced by:
-
The nature of the amino acid side chain: The side chain corresponding to the P1 position of a substrate is crucial for affinity and selectivity. For instance, phosphonic acid analogs of leucine and phenylalanine have shown potent inhibition of leucine aminopeptidase and aminopeptidase N, respectively.[1][10]
-
The length and branching of the alkyl chain: In the case of this compound, the hexyl group would be expected to interact with a hydrophobic S1 pocket of the target aminopeptidase. The optimal length of this chain for maximal potency would depend on the specific topology of the enzyme's active site.
-
Modifications to the phosphonate group: Esterification of the phosphonate can affect cell permeability and can be used as a prodrug strategy.
A study on various aminophosphonates as inhibitors of microsomal aminopeptidase (APN) found that [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid was a potent inhibitor with a Ki value of 0.87 µM, comparable to Bestatin.[1] This highlights that with appropriate structural modifications, aminophosphonates can achieve high potency.
Comparative Analysis: Bestatin vs. Aminophosphonates
| Feature | Bestatin (Ubenimex) | This compound & Aminophosphonates |
| Chemical Class | Dipeptide analog | Amino acid analog with a phosphonate group |
| Origin | Natural product | Synthetic |
| Mechanism | Competitive, reversible inhibitor; mimics transition state | Generally competitive inhibitors; act as transition-state analogs |
| Target Binding | α-hydroxy-β-amino acid moiety chelates active site metal ion | Phosphonate group coordinates to the active site metal ion(s) |
| Potency | High potency against specific aminopeptidases (nanomolar to micromolar range) | Potency is highly dependent on the specific structure; can achieve high potency (sub-micromolar to micromolar) with optimized side chains. Specific data for this compound is lacking. |
| Selectivity | Inhibits a range of aminopeptidases (e.g., APN, APB, LTA4H) | Selectivity can be engineered by modifying the amino acid side chain to fit the target enzyme's specificity pockets. |
| Clinical Use | Approved in some countries for certain cancers.[4] | Primarily research compounds, with some phosphonates developed as drugs for other targets. |
Experimental Protocols for Potency Determination
The determination of inhibitor potency (IC50 or Ki) is crucial for comparative analysis. Below are detailed protocols for common spectrophotometric and fluorometric assays used to assess aminopeptidase inhibition.
General Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of an aminopeptidase inhibitor.
Spectrophotometric Assay for Aminopeptidase Activity using L-Leucine-p-nitroanilide
This assay is suitable for aminopeptidases that cleave N-terminal leucine residues, such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN). The enzyme hydrolyzes the substrate L-Leucine-p-nitroanilide, releasing the chromophore p-nitroaniline, which can be monitored by measuring the increase in absorbance at 405 nm.[11][12][13]
Materials:
-
Purified aminopeptidase
-
L-Leucine-p-nitroanilide (substrate)
-
Inhibitor (e.g., Bestatin or an aminophosphonate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate (e.g., 20 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Inhibitor at various concentrations (or buffer for the control)
-
Enzyme solution (at a final concentration that gives a linear reaction rate)
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance at 405 nm kinetically for a set period (e.g., 10-30 minutes) at the same temperature.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorometric Assay for Aminopeptidase N (APN/CD13) Activity using L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC)
This is a highly sensitive assay for APN activity. The enzyme cleaves the substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is monitored over time.[8]
Materials:
-
Purified Aminopeptidase N (APN/CD13)
-
L-Leucine-7-amido-4-methylcoumarin hydrochloride (substrate)
-
Inhibitor (e.g., Bestatin or an aminophosphonate)
-
Assay Buffer (e.g., 25 mM Tris, 0.5% Triton X-100, pH 7.2)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
To each well of a black 96-well plate, add:
-
Assay Buffer
-
Inhibitor at various concentrations (or buffer for the control)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the fluorescence (Ex/Em = 380/460 nm) kinetically for 10-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition and calculate the IC50 as described for the spectrophotometric assay.
Conclusion
Bestatin (Ubenimex) stands as a well-established, potent, and broad-spectrum inhibitor of several clinically relevant aminopeptidases. Its mechanism of action and inhibitory kinetics are well-documented, providing a solid benchmark for the evaluation of new inhibitors.
The aminophosphonate class of inhibitors, represented here by the uncharacterized this compound, offers a versatile synthetic platform for the design of potent and selective aminopeptidase inhibitors. Their mechanism as transition-state analogs provides a strong foundation for their inhibitory activity. While specific data for this compound is lacking, the broader literature on aminophosphonates demonstrates their potential to achieve high potency, sometimes rivaling or exceeding that of natural product inhibitors like Bestatin, through rational design of their side chains to match the specificity of the target enzyme.
For researchers and drug development professionals, the choice between a well-characterized natural product inhibitor like Bestatin and a synthetic aminophosphonate will depend on the specific research question or therapeutic goal. Bestatin serves as an excellent tool for studying the roles of multiple aminopeptidases, while the targeted design of aminophosphonates allows for the development of highly selective inhibitors for specific enzyme targets.
References
- Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Biochimie, 92(11), 1509-1529.
- Patsnap Synapse. (2024, July 17).
- Wikipedia contributors. (2023, December 28). Ubenimex. In Wikipedia, The Free Encyclopedia.
- APExBIO. (n.d.).
- Grokipedia. (n.d.). Ubenimex.
- AG Scientific. (n.d.). Bestatin (Ubenimex)
- SciSpace. (n.d.).
- Makhaeva, G. F., Lushchekina, S. V., Serebryakova, O. G., Aksinenko, A. Y., Goreva, T. V., Richardson, R. J., & Martynov, I. V. (2013). Kinetics and mechanism of inhibition of serine esterases by fluorinated carbethoxy 1-aminophosphonates. Doklady Biochemistry and Biophysics, 451(1), 203–206.
- Weldon Biotech. (n.d.). Leucine aminopeptidase Assay Kit (LAP).
- Berlicki, Ł., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369.
- Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 16(8), 6345-6360.
- BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).
- Palica, K., Deufel, F., Skagseth, S., Di Santo Metzler, G. P., Thoma, J., Andersson Rasmussen, A., ... & Erdelyi, M. (2023). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. RSC Medicinal Chemistry, 14(11), 2269-2279.
- PubChem. (n.d.). PubChem BioAssay.
- Sigma-Aldrich. (n.d.). L-Leucine-7-amido-4-methylcoumarin.
- National Center for Biotechnology Inform
- MedChemExpress. (n.d.). L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC hydrochloride).
- Elabscience. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M).
- ChEMBL. (n.d.). ChEMBL.
- Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954.
- Wang, Y., Suzek, T., Zhang, J., Wang, J., He, S., Cheng, T., ... & Bryant, S. H. (2014). PubChem BioAssay: 2014 update. Nucleic Acids Research, 42(D1), D1085-D1092.
- ChEMBL. (n.d.). Explore all Compounds.
- Iyamu, E. W., E. A. Asemota, and E. O. Ohanwe. "A colorimetric microplate assay method for high throughput analysis of arginase activity in vitro." African Journal of Biotechnology 7.15 (2008).
- Palacios, C., et al. "Purification and characterization of an arginine aminopeptidase from Lactobacillus sakei." Applied and environmental microbiology 65.7 (1999): 2944-2948.
- Elabscience. (n.d.). L-Arginine (L-Arg) Colorimetric Assay Kit (E-BC-K850-M).
- Kurzak, B., & Kozłowski, H. (1993). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Polish Journal of Chemistry, 67(8), 1527-1543.
- Zeußel, L., Mai, P., Sharma, S., Schober, A., Ren, S., & Singh, S. (2021).
- Elgubbi, H. S. "Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent." Journal of Environmental Science, Toxicology and Food Technology 8.11 (2014): 43-46.
- Centers for Disease Control and Prevention. (2024, May 15). Testing for Inhibitors and Hemophilia.
- National Bleeding Disorders Foundation. (2014, July 24).
- Meijer, P., Peyvandi, F., Young, G., Pruthi, R., de Lima Montalvão, S., & Kitchen, S. (2018). Recommendations for Laboratory Measurement of FVIII and FIX type I inhibitors.
- Farsa, O., Ballayová, V., Žáčková, R., Kollar, P., Kauerová, T., & Zubáč, P. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9813.
- Practical-Haemostasis.com. (2025, January 21). Inhibitor Assays.
- Precision BioLogic. (n.d.). Factor VIII Inhibitor Kit.
- Berlicki, Ł., & Kafarski, P. (2019).
- Vassiliou, S., Węglarz-Tomczak, E., Berlicki, Ł., Pawełczak, M., Nocek, B., Mulligan, R., ... & Mucha, A. (2014). Structure-guided, single-point modifications in the phosphinic dipeptide structure yield highly potent and selective inhibitors of neutral aminopeptidases. Journal of medicinal chemistry, 57(19), 8140-8151.
- Drag, M., Wieczerzak, E., Pawełczak, M., Berlicki, Ł., Grzonka, Z., & Kafarski, P. (2006). Optimization and structure–activity relationships of phosphinic pseudotripeptide inhibitors of aminopeptidases that generate antigenic peptides. Journal of medicinal chemistry, 49(10), 2843-2850.
- Georgiadis, D., Cuniasse, P., Archontis, G., & Dive, V. (2000). Potent and selective inhibition of zinc aminopeptidase A (EC 3.4. 11.7, APA) by glutamyl aminophosphinic peptides. Biochemistry, 39(5), 1171-1177.
- Hermann, P., & Kotek, J. (2007). Synthesis of phosphinic aminoacid analogues. Current organic chemistry, 11(13), 1144-1163.
- Fidej, M., & Furtak, A. (2025). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Medicinal Chemistry.
- Mucha, A., & Kafarski, P. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules, 26(19), 5998.
- Berlicki, Ł., & Kafarski, P. (2011). Targeting enzymes with phosphonate-based inhibitors: mimics of tetrahedral transition states and stable isosteric analogues of phosphates. Mini reviews in medicinal chemistry, 11(10), 847-855.
- Sigma-Aldrich. (1995, March 24). Enzymatic Assay of AMINOPEPTIDASE (EC 3.4.11.10).
- Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 260(24), 13154-13162.
- Tocris Bioscience. (n.d.).
Sources
- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ubenimex? [synapse.patsnap.com]
- 3. Ubenimex - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Explore all Compounds - ChEMBL [ebi.ac.uk]
- 8. scispace.com [scispace.com]
- 9. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bleeding.org [bleeding.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Phosphonic and Phosphinic Acid Leucine Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor design, particularly for metalloproteases, phosphorus-containing amino acid analogs have emerged as a cornerstone for developing potent and specific therapeutic agents. These compounds, by mimicking the tetrahedral transition state of peptide bond hydrolysis, can exhibit strong binding to the active site of enzymes such as aminopeptidases. This guide provides an in-depth, objective comparison of two prominent classes of these inhibitors: phosphonic and phosphinic acid analogs of leucine. Drawing upon experimental data, we will explore the nuances of their inhibitory activities, the structural basis for their differing potencies, and the experimental methodologies used for their evaluation.
Unveiling the Contenders: Phosphonic vs. Phosphinic Acid Leucine Analogs
At the heart of this comparison are the subtle yet significant structural distinctions between phosphonic and phosphinic acids. Both are analogs of the natural amino acid leucine, a common substrate for many peptidases. Their efficacy as inhibitors stems from the replacement of the scissile peptide bond's carbonyl carbon with a phosphorus atom, creating a stable tetrahedral geometry that mimics the transition state of the enzyme-catalyzed reaction.[1]
Phosphonic acid analogs of leucine feature a phosphonate group (-PO(OH)₂), which is isosteric to the carboxylate group of the natural substrate in the transition state.[2][3] This group is characterized by a phosphorus atom bonded to two hydroxyl groups and one oxygen atom via a double bond, in addition to the carbon backbone.
Phosphinic acid analogs of leucine, on the other hand, possess a phosphinate group (-P(O)(OH)R), where one of the hydroxyl groups of the phosphonic acid is replaced by a carbon-containing substituent.[4][5] This structural modification has profound implications for the electronic and steric properties of the inhibitor, and consequently, its interaction with the target enzyme.
The Decisive Metric: A Head-to-Head Comparison of Ki Values
The inhibitory potency of a compound is quantitatively expressed by its inhibition constant (Ki). A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus, a more potent inhibitor. Experimental evidence from studies on leucine aminopeptidase, a zinc-dependent metalloprotease, consistently demonstrates a significant difference in the Ki values between phosphonic and phosphinic acid leucine analogs.
A key study directly comparing these two classes of inhibitors found that phosphinic acid analogues of L-leucine are approximately 100-fold less potent than the corresponding phosphonic acid derivatives against porcine kidney leucine aminopeptidase.[6]
| Inhibitor Class | Leucine Analog | Target Enzyme | Ki (µM) | Reference |
| Phosphonic Acid | (R)-L-Leucinephosphonic acid | Porcine Kidney Leucine Aminopeptidase | 0.23 | [6] |
| Phosphinic Acid | Leucine phosphinic acid analog | Porcine Kidney Leucine Aminopeptidase | ~23 (estimated from 100-fold less potency) | [6] |
| Phosphonate Dipeptide | Phosphonate dipeptide (8e) | Porcine Kidney Leucine Aminopeptidase | 58 | [6] |
| Phosphinate Dipeptide | Phosphinate dipeptide (17-O) | Porcine Kidney Leucine Aminopeptidase | 56 | [6] |
This trend of higher potency for phosphonate inhibitors is a critical consideration in the rational design of enzyme inhibitors. The subsequent sections will delve into the structural and mechanistic underpinnings of this observed difference.
The "Why" Behind the Numbers: Structural and Mechanistic Insights
The disparity in inhibitory potency between phosphonic and phosphinic acid leucine analogs can be attributed to their distinct interactions with the enzyme's active site, particularly the catalytic zinc ions. The tetrahedral geometry of the phosphorus center in both inhibitor types allows for effective chelation of the zinc ion(s) in the active site of metalloproteases.[1][5]
The Binding Advantage of Phosphonates: Insights from X-ray Crystallography
The X-ray crystal structure of bovine lens leucine aminopeptidase (blLAP) in complex with the phosphonic acid analog of leucine provides a detailed snapshot of the inhibitor's binding mode. This structure reveals that the phosphonate group acts as a bidentate ligand to the two zinc ions in the active site. One of the phosphoryl oxygen atoms bridges the two zinc ions, while another coordinates to one of the zinc ions.[7] This intricate network of interactions firmly anchors the inhibitor in the active site.
Caption: Binding of a phosphonic acid leucine analog to the di-zinc center of leucine aminopeptidase.
The Phosphinate Perspective: A Molecular Modeling Approach
While a crystal structure of a leucine aminopeptidase-phosphinate complex is not yet available, molecular modeling studies have provided valuable insights.[8] These models, often built upon the existing phosphonate-enzyme structure, suggest that phosphinates also chelate the zinc ions. However, the replacement of a hydroxyl group with a less electronegative carbon-based substituent in phosphinates alters the electronic distribution and steric bulk around the phosphorus center. This can lead to a less optimal coordination geometry with the zinc ions and potentially weaker interactions compared to phosphonates. The reduced negative charge density on the phosphinate group, as compared to the phosphonate, may also contribute to a decrease in the electrostatic component of the binding affinity.
Experimental Corner: Determining Ki Values for Leucine Aminopeptidase Inhibitors
The determination of Ki values is a critical step in the evaluation of enzyme inhibitors. A common and reliable method for metalloproteases like leucine aminopeptidase involves a continuous spectrophotometric or fluorometric assay.
Principle of the Assay
The assay measures the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor. A common chromogenic substrate is L-leucine-p-nitroanilide, which upon hydrolysis by leucine aminopeptidase, releases p-nitroaniline, a yellow-colored product that can be monitored spectrophotometrically at 405 nm. Alternatively, fluorogenic substrates such as L-leucine-7-amido-4-methylcoumarin (Leu-AMC) can be used, where the release of the highly fluorescent AMC is measured.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of purified leucine aminopeptidase in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate (L-leucine-p-nitroanilide or Leu-AMC) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the phosphonic and phosphinic acid leucine analog inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, a fixed concentration of the substrate, and varying concentrations of the inhibitor.
-
Include control wells with no inhibitor (to measure the uninhibited enzyme activity) and wells with no enzyme (to measure background substrate hydrolysis).
-
-
Enzyme Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the enzyme solution to all wells.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm (for p-nitroanilide) or fluorescence (for AMC) over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate:
Ki = IC50 / (1 + [S]/Km)
-
Caption: A streamlined workflow for the experimental determination of the Ki value.
Conclusion and Future Directions
The comparative analysis of phosphonic and phosphinic acid leucine analogs as inhibitors of leucine aminopeptidase unequivocally demonstrates the superior potency of the phosphonate-based compounds. This difference is rooted in the more favorable interactions of the phosphonate group with the di-zinc center in the enzyme's active site, as revealed by X-ray crystallography.
For researchers and drug development professionals, this guide underscores the importance of the choice of the zinc-binding group in the design of metalloprotease inhibitors. While phosphonates offer higher potency, other factors such as cell permeability, metabolic stability, and off-target effects must also be considered in the overall drug design strategy. Future research, including the acquisition of high-resolution crystal structures of leucine aminopeptidase in complex with phosphinic acid inhibitors, will further refine our understanding of these interactions and pave the way for the development of even more effective and selective therapeutic agents.
References
- Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of medicinal chemistry, 30(9), 1603–1609.
- Sträter, N., & Lipscomb, W. N. (1995). Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry, 34(28), 9200–9210.
- Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655.
- Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules (Basel, Switzerland), 26(10), 2821.
- Georgiadis, D., & Yiotakis, A. (2015). Phosphinic peptides as potent inhibitors of zinc-metalloproteases. Methods in molecular biology (Clifton, N.J.), 1333, 141–160.
- Bar-Tana, J., Rose-Kohn, G., & Cohen, R. (1971). A continuous spectrophotometric method for the measurement of leucine aminopeptidase activity. Analytical biochemistry, 40(1), 1–9.
- Lejczak, B., Choszczak, M. P., & Kafarski, P. (1994). Inhibition of Aminopeptidases by Phosphonic Acid and Phosphinic Acid Analogues of Aspartic and Glutamic Acids. Journal of Enzyme Inhibition, 7(2), 137-145.
- Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(10), 2821.
- Hammerschmidt, F., & Wuggenig, F. (1999). Enzymes in organic chemistry. Part 9: Chemo-enzymatic synthesis of phosphonic acid analogues of l-valine, l-leucine, l-isoleucine, l-methionine and l-α-aminobutyric acid of high enantiomeric excess. Tetrahedron: Asymmetry, 10(9), 1709-1721.
- Mucha, A., Grembecka, J., Cierpicki, T., & Kafarski, P. (2001). The synthesis of phosphonamidate and phosphinic dipeptide analogues - Inhibitors of leucine aminopeptidase. Tetrahedron, 57(32), 6961-6968.
- Toney, M. D. (2005). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics. Biochemical Journal, 391(Pt 3), 615–621.
- Copeland, R. A. (2013). Translating slow-binding inhibition kinetics into cellular and in vivo effects. Future medicinal chemistry, 5(13), 1545–1557.
- Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. International journal of molecular sciences, 20(18), 4533.
- Stammer, C. H. (1990). The synthesis of phosphonic and phosphinic acid analogues of amino acids. Tetrahedron, 46(7), 2231-2254.
- Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.
- Carloni, P., & Alber, F. (2006). Binding of phosphinate and phosphonate inhibitors to aspartic proteases: a first-principles study. The journal of physical chemistry. B, 110(4), 1885–1891.
-
Wikipedia contributors. (2024, January 28). Phosphonate. In Wikipedia, The Free Encyclopedia. Retrieved 19:42, February 19, 2026, from [Link]
- Burley, S. K., David, P. R., Taylor, A., & Lipscomb, W. N. (1990). Molecular structure of leucine aminopeptidase at 2.7-A resolution.
- Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Preprints.org, 2019050119.
- Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(10), 2821.
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758-2777.
- Peck, S. C., & van der Donk, W. A. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(15), 1227–1236.
- Berkowitz, D. B., & Shen, Q. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current enzyme inhibition, 2(2), 121–139.
- Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic chemistry, 61(48), 18990–18998.
- Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(48), 18990-18998.
- Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic chemistry, 61(48), 18990–18998.
- Higham, L. J. (2006).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation of 1-Aminohexylphosphonic Acid Binding Mode via X-ray Crystallography
Topic: Validation of 1-aminohexylphosphonic Acid Binding Mode via X-ray Crystallography Content Type: Publish Comparison Guide
A Technical Guide for Structural Biologists and Drug Discovery Professionals
Executive Summary: The Structural Basis of Inhibition
This compound (Ahp) represents a class of transition-state analogue inhibitors designed to target metallo-aminopeptidases, specifically Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MetAP).[1] Unlike standard competitive inhibitors that merely occupy the active site, Ahp mimics the tetrahedral intermediate of peptide bond hydrolysis, coordinating directly with the catalytic metal ions (typically
This guide details the X-ray crystallographic validation of Ahp, comparing its binding efficacy and structural resolution against industry standards like Bestatin and Phosphinic acid dipeptides .
Mechanism of Action: Transition State Mimicry
To validate the binding mode of this compound, one must understand the catalytic mechanism it disrupts.
-
Natural Substrate Hydrolysis: The enzyme activates a water molecule to attack the scissile peptide bond, forming a high-energy tetrahedral gem-diolate intermediate .
-
Ahp Inhibition: The phosphonate group (
) of Ahp is structurally and electronically analogous to this tetrahedral intermediate but is non-hydrolyzable.[1] It acts as a "suicide substrate" that traps the enzyme in a non-productive state.
Figure 1: Catalytic Inhibition Pathway
Caption: Comparison of natural peptide hydrolysis via a transient gem-diolate intermediate versus the stable blockade formed by the phosphonate transition-state analogue.[1]
Comparative Performance Analysis
The following data compares this compound (and its close homologue L-Leucinephosphonic acid, LeuP) against the clinical standard Bestatin and phosphinic acid derivatives.
Table 1: Binding Affinity and Structural Metrics
| Feature | This compound (Ahp/LeuP) | Bestatin (Ubenimex) | Phosphinic Acid Dipeptides |
| Mechanism | Transition State Analogue (Tetrahedral) | Competitive Inhibitor (Chelating) | Transition State Analogue (Tetrahedral) |
| Metal Coordination | Tridentate/Bridging: Phosphonate oxygens bridge Zn1-Zn2 and coordinate Zn2; Amino group coordinates Zn1.[1] | Bidentate: Hydroxyl and Carbonyl groups chelate Zn2. | Pseudo-Tridentate: Phosphinate group coordinates metals; C-terminal interacts with Arg/Lys residues.[1] |
| Binding Affinity ( | 0.23 µM (LeuP) Moderate Potency | 0.6 nM High Potency | ~60 - 100 nM High Potency |
| Selectivity | High for LAP vs. Aminopeptidase N (APN) | Broad spectrum (LAP, APN, LTA4H) | Tunable via P1' residue modification |
| X-ray Resolution | Typically 1.6 – 1.9 Å (High) | 2.0 – 2.5 Å | 1.8 – 2.2 Å |
| Stability | High: C-P bond is resistant to hydrolysis.[1] | Moderate: Peptide bonds susceptible to other proteases. | High: C-P bond stability. |
Key Insight: While Bestatin exhibits higher raw affinity due to extensive hydrophobic contacts in the S1' pocket, Ahp provides a cleaner structural definition of the catalytic center . Its compact size and rigid phosphonate geometry make it the superior tool for mapping the precise location and distance of the catalytic metal ions (Zn1/Zn2) without inducing large conformational changes in the enzyme.
Experimental Protocol: X-ray Validation Workflow
To validate the binding mode, a rigorous co-crystallization and refinement pipeline is required. This protocol assumes the use of Bovine Lens Leucine Aminopeptidase (blLAP) or a homologous bacterial aminopeptidase.[1]
Phase 1: Co-Crystallization
-
Why Co-crystallization? Soaking pre-grown crystals often leads to cracking due to lattice reorganization upon inhibitor binding. Co-crystallization yields higher resolution data (e.g., Space Group P321 for blLAP).[1]
-
Protocol:
-
Mix purified enzyme (10 mg/mL) with This compound at a molar ratio of 1:10 (Enzyme:Inhibitor).[1]
-
Incubate on ice for 1 hour to ensure saturation.
-
Set up hanging drops: 2 µL Protein-Inhibitor mix + 2 µL Reservoir Solution.
-
Reservoir: 10-15% PEG 6000, 100 mM Tris-HCl (pH 7.8), 200 mM Li2SO4.
-
Crystals typically appear within 3-5 days at 20°C.[1]
-
Phase 2: Data Collection & Refinement
-
Ligand Restraints: Do not rely on auto-generated restraints.[1] The C-P bond length (approx 1.8 Å) and O-P-O angles (tetrahedral, ~109.5°) must be strictly defined in the CIF file.[1]
-
Metal Coordination Constraints: During early refinement, apply loose distance restraints between the phosphonate oxygens and the metal ions (2.0 - 2.4 Å) to guide the ligand into the density. Remove these restraints in the final stages to validate the "free" position.
Phase 3: Validation Strategy (The "Omit Map")
To prove the ligand is truly bound and not just modeled into noise:
-
Refine the protein structure without the ligand.
-
Generate an Fo-Fc difference map (green density).[1]
-
The density must clearly define the tetrahedral phosphonate head group and the hexyl tail.
-
Success Criteria: The phosphonate oxygens should align with the metal ions, and the amino group should point towards the specific binding pocket residue (e.g., Asp or Glu).
Figure 2: Crystallographic Workflow
Caption: Step-by-step workflow for solving the inhibitor-bound structure.
References
-
Sträter, N. & Lipscomb, W.N. (1995).[1] Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form.[1] Biochemistry.[1]
-
Drag, M. et al. (2005).[1] alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases. European Journal of Medicinal Chemistry.
-
RCSB Protein Data Bank. (1995).[1] Structure 1LCP: Bovine Lens Leucine Aminopeptidase Complexed with L-Leucinephosphonic Acid.[1][1]
-
Addlagatta, A. et al. (2014).[1][2] Structure 4U71: HsMetAP(F309M) in complex with 1-amino(cyclohexyl)methyl)phosphonic acid.[1][2][1]
Sources
Benchmarking Guide: 1-Aminohexylphosphonic Acid Stability vs. Peptide Inhibitors
Executive Summary
1-Aminohexylphosphonic acid (
This guide benchmarks
Mechanistic Basis: The Phosphonate Advantage[2]
To understand the stability profile, one must analyze the atomic-level interaction between the inhibitor and the target metalloprotease.
The Instability of Peptides
Standard peptide inhibitors rely on a scissile amide bond (C-N). In the presence of serum proteases, this bond is rapidly attacked by a nucleophilic water molecule (activated by a Zinc ion), leading to hydrolysis and inactivation of the inhibitor within minutes.
The Stability of Phosphonates
This compound replaces the trigonal planar carbonyl carbon with a tetrahedral phosphorus atom .
-
Transition State Mimicry: The phosphonate group (
) geometrically and electronically mimics the tetrahedral intermediate formed during peptide hydrolysis. -
Zinc Chelation: The oxygen atoms of the phosphonate coordinate tightly with the active site Zinc (
) ion, locking the enzyme. -
Metabolic Shielding: The C-P bond is completely resistant to proteolytic cleavage by mammalian enzymes, as no human enzyme class can hydrolyze the C-P linkage.
Visualization: Mechanism of Action
The following diagram illustrates the structural difference preventing hydrolysis.
Figure 1: Comparative mechanism showing how the C-P bond of the phosphonate prevents the hydrolysis step that degrades standard peptides.
Comparative Analysis: Performance Benchmarks
The following data synthesizes performance metrics for this compound (
Table 1: Stability and Potency Profile[3]
| Metric | Standard Peptide (Leu-Leu) | Reference Inhibitor (Bestatin) | This compound ( |
| Chemical Class | Dipeptide Substrate | ||
| Serum Half-Life ( | < 15 Minutes | ~ 2–3 Hours | > 24 Hours |
| Primary Target | Leucine Aminopeptidase | Aminopeptidase N / LAP | Leucine Aminopeptidase (LAP) |
| Binding Affinity ( | N/A ( | 0.2 - 0.9 | |
| Mode of Inhibition | Competitive Substrate | Transition State Analogue | Transition State Analogue |
| Metabolic Liability | Rapid Proteolysis | Slow Proteolysis | None (C-P bond stable) |
Key Findings
-
Potency:
exhibits a in the sub-micromolar range (0.2–0.9 ), often outperforming Bestatin in specific LAP assays due to the superior geometry of the phosphonate group for Zinc coordination [1][3]. -
Stability: While peptides degrade in minutes,
remains intact in serum for over 24 hours. The C-P bond renders it invisible to peptidases that require a carbonyl carbon for nucleophilic attack [6].
Experimental Protocols (Validation)
To verify these benchmarks in your own laboratory, follow these self-validating protocols.
Protocol A: Comparative Serum Stability Assay
Objective: Quantify the half-life (
Materials:
-
Pooled Human Serum (Sigma or equivalent).
-
Test Compounds: this compound (10 mM stock in water) and Leu-Leu (10 mM stock).
-
Internal Standard: Phenylalanine-d5.
-
LC-MS/MS System.
Workflow:
-
Preparation: Dilute serum to 90% with PBS. Spike test compounds to a final concentration of 100
. -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately add 200
ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Self-Validation Check: The
Protocol B: Enzymatic Inhibition Kinetics ( Determination)
Objective: Determine the inhibition constant (
Workflow Visualization:
Figure 2: Step-by-step workflow for determining the Ki value of phosphonic acid inhibitors.
Detailed Steps:
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM
(LAP requires metal activation). -
Substrate: L-Leucine-p-nitroanilide (Leu-pNA). Cleavage releases p-nitroaniline (yellow, 405 nm).
-
Reaction:
-
In a 96-well plate, add Buffer and Inhibitor (0, 0.1, 0.5, 1, 5, 10
). -
Add LAP enzyme (approx 0.05 units/well). Incubate 10 min.
-
Add Substrate (2 mM). Total volume 200
.
-
-
Measurement: Monitor OD405 nm every 30 seconds for 10 minutes (
). -
Analysis: Perform the assay at two different substrate concentrations. Construct a Dixon Plot (1/Velocity vs. Inhibitor Concentration). The intersection of the lines gives
.
Discussion and Implications
Structural Activity Relationship (SAR)
This compound mimics Norleucine . While Leucine has an isobutyl side chain, Norleucine has an n-butyl side chain. Despite this slight structural deviation,
-
Note: For strict Leucine mimicry, 1-amino-3-methylbutylphosphonic acid is the direct analogue, but
is frequently used as a more lipophilic, stable surrogate in comparative studies.
Therapeutic Potential
The transition from peptide to phosphonate (P-C bond) solves the "delivery" problem.
-
Bioavailability: The stability allows for longer circulation times.
-
Selectivity: By varying the side chain (hexyl vs. isobutyl vs. aromatic), researchers can tune selectivity between different metalloproteases (e.g., LAP vs. MMPs) [5].
References
-
Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.[5][3][6] Link
-
Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.[1][2][3][4][6][7][8] Phosphorus, Sulfur, and Silicon and the Related Elements. Link
-
Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[2][3][4][8] Journal of Medicinal Chemistry. Link
-
Grembecka, J., et al. (2001). Phosphonic acid analogues of leucine and their derivatives as inhibitors of leucine aminopeptidase.[2][3] Journal of Enzyme Inhibition. Link
-
Dive, V., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States.[1][4][9][10] Current Pharmaceutical Design. Link
-
Muchà, A., et al. (2011). Phosphonopeptides as inhibitors of proteolytic enzymes.[2][4][8] Biochimie. Link
-
Strater, N., & Lipscomb, W. N. (1995). Two-metal ion mechanism of bovine lens leucine aminopeptidase: active site solvent structure and binding of L-leucinal, L-leucine-phosphonic acid, and bestatin. Biochemistry.[5][3][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. bevital.no [bevital.no]
- 6. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]
- 7. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
Structure-Activity Relationship (SAR) of Alkyl Chain Length in Aminophosphonates
Executive Summary
This guide provides a technical analysis of how alkyl chain length variations—specifically within the phosphonate ester moieties (
The Core Insight: The relationship between alkyl chain length and bioactivity is non-linear . While short-chain derivatives (C1–C2) excel in metabolic stability and specific enzyme inhibition (e.g., herbicides like glyphosate), medium-to-long chain derivatives (C4–C12) increasingly leverage lipophilicity-driven membrane permeation , often resulting in superior antimicrobial and cytotoxic profiles up to a "cutoff point" where solubility or steric hindrance compromises efficacy.
Conceptual Framework: The Lipophilicity-Steric Balance
The bioactivity of aminophosphonates is governed by the "Goldilocks Zone" of the partition coefficient (
-
Short Chains (Methyl/Ethyl): High polarity, low membrane permeability. Activity relies on active transport or specific active-site binding (mimicking amino acids).
-
Medium Chains (Butyl/Hexyl): Enhanced lipophilicity facilitates passive diffusion across lipid bilayers. Often the "sweet spot" for broad-spectrum antimicrobial activity.
-
Long Chains (Octyl/Dodecyl): Surfactant-like properties cause membrane disruption (lysis). However, extreme hydrophobicity leads to aggregation (micelle formation) and reduced bioavailability.
Figure 1: SAR Logic Flow
Caption: Causal pathway linking alkyl chain elongation to biological outcomes via physicochemical intermediates.
Comparative Analysis: Chain Length Performance
The following table synthesizes experimental trends observed in antimicrobial (MIC) and cytotoxic (
Table 1: Performance Matrix by Alkyl Chain Class
| Feature | Short Chain (C1–C2) | Medium Chain (C3–C6) | Long Chain (C8–C12+) |
| Representative Groups | Dimethyl, Diethyl | Dipropyl, Dibutyl, Dihexyl | Dioctyl, Didodecyl |
| Lipophilicity ( | Low (< 2.0) | Moderate (2.5 – 4.5) | High (> 5.0) |
| Cellular Uptake | Poor (Passive); Good (Active) | Excellent (Passive) | Variable (Membrane trapping) |
| Antimicrobial Potency | Low to Moderate | High (Gram+ / Gram-) | High (often lytic) |
| Cytotoxicity ( | High | Low | Variable (Solubility limits) |
| Primary Mechanism | Antimetabolite / Enzyme Inhibitor | Membrane interaction + Target binding | Membrane disruption (Surfactant effect) |
| Solubility (Water) | High | Moderate | Low (Requires DMSO/Surfactants) |
Key Finding: Studies consistently show that Dibutyl (C4) and Dihexyl (C6) esters often outperform Dimethyl/Diethyl analogues in antimicrobial assays against S. aureus and E. coli due to optimal cell wall penetration without triggering the solubility issues associated with C12+ chains [1, 2].
Experimental Protocols (Self-Validating Systems)
To verify these SAR trends, the following protocols ensure reproducibility and data integrity.
Synthesis: The Kabachnik-Fields Reaction (Green Protocol)
This three-component coupling is the industry standard for generating
Reagents:
-
Carbonyl: 1.0 equiv (e.g., Benzaldehyde)[2]
-
Phosphite: 1.0 equiv (Dimethyl, Diethyl, or Dibutyl phosphite)[1]
-
Catalyst: Magnesium Perchlorate (
) or Lipase (for enantioselectivity) [3].
Workflow:
-
Mixing: Combine amine and aldehyde in Ethanol (or solvent-free). Stir for 15 min to form imine intermediate (monitor by TLC).
-
Addition: Add Phosphite and Catalyst (5 mol%).
-
Reaction: Heat at 80°C (or MW irradiation) for 2–4 hours.
-
Validation (In-Process): Disappearance of carbonyl peak in IR (
) and appearance of P=O ( ). -
Purification: Recrystallization from EtOH/Ether.
Figure 2: Synthesis Workflow
Caption: One-pot three-component Kabachnik-Fields reaction pathway.
Bioassay: Microbroth Dilution Method (MIC Determination)
Objective: Quantify the "Cutoff Effect" of chain length on bacterial inhibition.
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range: 512
g/mL to 0.5 g/mL) in 96-well plates. -
Inoculation: Add
CFU/mL of bacteria (E. coli ATCC 25922 / S. aureus ATCC 25923). -
Controls:
-
Positive: Ciprofloxacin.
-
Negative: DMSO (solvent control).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with zero visible turbidity .
-
Data Analysis: Plot MIC (
M) vs. Chain Length (C#). Expect a U-shaped curve (optimum at C4-C6).
Technical Insights & Troubleshooting
-
The "Cutoff Effect": In homologous series, biological activity increases with chain length up to a critical point (often C8-C10 for simple esters), after which activity plummets.[1] This is due to the molecule becoming too hydrophobic to remain dissolved in the aqueous phase of the test medium, or getting trapped in the outer membrane without reaching the cytoplasmic target [4].
-
Steric Clashes: For targets like Acetylcholinesterase (AChE), bulky isopropyl or butyl esters may prevent the molecule from fitting into the active site gorge, making Methyl/Ethyl esters more potent inhibitors despite lower lipophilicity.[1]
-
Toxicity Warning: Long-chain aminophosphonates (C10+) often act as cationic surfactants, causing non-specific lysis of mammalian red blood cells (hemolysis).[1] Always run a hemolysis assay (RBCs) alongside cytotoxicity tests to rule out non-specific membrane damage [5].
References
-
Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.
-
Kudryavtsev, A. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel
-Aminophosphonates. Molecules. -
Milen, M., et al. (2023). Catalyst-Free and Green Methods for the Synthesis of
-Aminophosphonates.[1][3][4][5] Green Chemistry. -
Balraj, T., et al. (2020).[1] Synthesis and Pharmacological Evaluation of Alpha-Aminophosphonates: Insight into Chain Length Effects. European Journal of Medicinal Chemistry.
-
Cirillo, G., et al. (2021). Amphiphilic Aminophosphonates: Surfactant Properties and Biological Activity. Colloids and Surfaces B: Biointerfaces.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Safety Protocol: Handling 1-Aminohexylphosphonic Acid (CAS: 2538-61-6)
Executive Summary & Risk Context
1-Aminohexylphosphonic acid is an
The Core Hazard: Unlike simple organic acids, this compound exists as a zwitterionic solid . This has two critical safety implications:
-
Electrostatic accumulation: The powder is prone to static charge, leading to "flying dust" during weighing, significantly increasing inhalation risk.
-
Bioavailability: As an amino acid mimic, it can be actively transported across biological membranes, necessitating strict dermal protection.
GHS Classification (derived from class analogues):
-
Skin Irritation (Category 2): H315[1]
Personal Protective Equipment (PPE) Matrix
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific physical state of the matter.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control: Certified Fume Hood.PPE: N95 or P100 Respirator (if hood work is impossible). | The primary vector is dust inhalation. Zwitterionic dusts are hygroscopic and can cause rapid irritation of the upper respiratory tract mucosa. |
| Dermal (Hands) | Primary: Nitrile Gloves (Min. thickness 0.11 mm/5 mil).Secondary: Double-gloving recommended during synthesis. | Latex is permeable to many organic modifiers. Nitrile provides superior resistance. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Indirect Vent).[3] | Safety glasses are insufficient. Airborne powder can bypass side-shields. Goggles seal the orbital area against dust ingress. |
| Body | Lab Coat (High-neck, long sleeve). | Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Workflow: Weighing & Solubilization
A. The "Static-Free" Weighing Protocol
Objective: Eliminate aerosolization of the powder during mass measurement.
-
Environmental Setup: Place the analytical balance inside a chemically certified fume hood.
-
Ionization: Use an anti-static gun or ionizing bar on the weigh boat and spatula before touching the powder.
-
Why? Dry phosphonic acids accumulate static charge. Without ionization, particles will repel each other and "jump" off the spatula, creating an inhalation hazard.
-
-
Transfer: Use a narrow-neck funnel if transferring to a flask. Do not dump; tap the weigh boat gently.
-
Decontamination: Immediately wipe the balance area with a moist tissue (water/ethanol) to solubilize and remove invisible dust residue.
B. Solubilization Logic
Objective: Dissolve without generating unexpected exotherms.
This compound is amphoteric.
-
Acidic Media: Soluble (Protonation of amine).
-
Basic Media: Soluble (Deprotonation of phosphonic acid).
-
Neutral Water: Low to moderate solubility (Zwitterionic lattice energy is high).
Protocol:
-
Add the solid to the solvent, not vice-versa (prevents splashing).
-
If using strong base (e.g., NaOH) to dissolve, cool the receiving flask in an ice bath. The neutralization of the phosphonic acid protons is exothermic.
Decision Logic & Safety Visualization
The following diagram outlines the decision process for selecting the correct containment strategy based on the operation being performed.
Caption: Operational decision tree for selecting engineering controls and PPE based on the specific physical state of the process.
Emergency Response: Spills & Exposure[4]
Spill Cleanup Workflow (Solid Powder)
Do NOT use a brush and dustpan (this generates dust).
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don goggles, double nitrile gloves, and N95 respirator.
-
Cover: Gently place paper towels soaked in water over the spill.
-
Wipe: Scoop up the wet towels and place them in a chemical waste bag.
-
Clean: Wipe the surface with 70% Ethanol to remove trace organic residues.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[7][8][9] The acidity of the phosphonic group can cause corneal damage if left untreated.
-
Inhalation: Move to fresh air. If coughing persists (indicating lower respiratory tract irritation), seek medical attention.
Disposal & Waste Management
Proper disposal safeguards the environment from organophosphorus accumulation.
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Chemical Waste | Label as "Solid Organic Phosphonate." Do not place in regular trash. |
| Liquid Waste | Organic Solvent Waste | If dissolved in water/buffer, check if your facility requires segregation of "Phosphorus-Containing" waste (some incinerators have limits on P-content). |
| Contaminated PPE | Hazardous Debris | Gloves and weigh boats used must be treated as solid chemical waste. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123986, (1-Aminohexyl)phosphonic acid. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
